2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYKSAIETVAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284882 | |
| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-97-4 | |
| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLORO-P-ACETOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of the foundational chemical intermediates is paramount to the success of complex drug discovery and development programs. These molecules, while not the final active pharmaceutical ingredient (API), are the critical building blocks upon which therapeutic innovation is built. This guide is dedicated to one such molecule: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. It aims to provide a comprehensive resource, moving beyond a simple datasheet to offer insights into its properties, synthesis, and potential applications, grounded in established scientific principles and practical laboratory considerations. The structure of this document is designed to be intuitive, allowing for a deep dive into the specific areas of interest for the practicing scientist.
Section 1: Chemical Identity and Core Properties
Nomenclature and Identification
The compound of interest is systematically named This compound . For ease of reference in research and procurement, its Chemical Abstracts Service (CAS) Registry Number is 99585-97-4 .
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of a chemical intermediate is crucial for its proper handling, reaction setup, and purification. While experimentally determined data for this specific compound is not extensively published, we can infer and summarize its key properties based on supplier information and the known characteristics of structurally related N-arylacetamides.
| Property | Value | Source |
| CAS Number | 99585-97-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₉Cl₂NO | Chemcd |
| Molecular Weight | 218.08 g/mol | Chemcd |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound. Researchers should perform their own characterization upon synthesis or acquisition.
Section 2: Synthesis and Mechanism
The synthesis of N-arylacetamides is a well-established transformation in organic chemistry, typically proceeding through the acylation of an aniline derivative. The logical and most common synthetic route to this compound involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride.
Reaction Principle
The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of the primary amine (3-chloro-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-arylacetamides.[1][2][3] Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting aniline.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to remove the tertiary amine hydrochloride salt.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Mechanistic Rationale and Visualization
The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The use of a non-nucleophilic base is essential to neutralize the HCl generated without competing with the aniline nucleophile.
Caption: Synthetic pathway for this compound.
Section 3: Applications in Drug Discovery and Development
N-substituted-2-phenylacetamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] These activities include analgesic, anticonvulsant, pesticidal, and cytostatic effects.[4][5] The biological efficacy of these molecules is closely tied to their physicochemical and structural properties.[4][5]
The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloroacetyl group allows for further chemical modifications, making it a versatile building block.
Role as a Synthetic Intermediate
The primary application of this compound in drug development is as a precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The chlorine atom in the chloroacetyl moiety is a good leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
For instance, N-arylacetamides are key intermediates in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities.[6] Research has shown that N-(substituted phenyl)-2-chloroacetamides can serve as precursors for molecules with efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[7]
Potential Biological Activities of Analogs
While specific biological data for this compound is not widely reported, studies on analogous N-substituted phenylacetamides provide insights into its potential. The nature and position of substituents on the phenyl ring can significantly influence the biological activity.[7] For example, halogenated N-phenylacetamides have demonstrated notable antimicrobial properties.[6][7] The presence of the two chlorine atoms and a methyl group on the phenyl ring of the title compound suggests that it and its derivatives could be interesting candidates for screening in various biological assays.
Section 4: Safety, Handling, and Analytical Considerations
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[10]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[10]
In all cases of exposure, seek medical attention if symptoms persist.
Analytical Methods for Characterization
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group, the methylene protons of the chloroacetyl group, and the amide N-H proton.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch and the amide carbonyl (C=O) stretch.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.[1]
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline solid.
Section 5: Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is based on well-understood principles of organic chemistry, and its reactive nature makes it a versatile building block for the creation of more complex and potentially bioactive molecules. While a comprehensive dataset of its physical and toxicological properties is not yet publicly available, this guide provides a solid foundation for its safe handling, synthesis, and application in a research setting. As with any chemical, a thorough risk assessment should be conducted before its use, and all handling should be performed by trained personnel in a suitable laboratory environment.
References
- Oauf, A. A., Eldawy, M. A., & Farag, H. H. (1971). New compounds: synthesis of certain p-alkoxyphenylacetamide derivatives as potential analgesic agents. Journal of Pharmaceutical Sciences, 60(1), 158–159.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- Efficacy of Halogenated N-Phenylacetamide and Related Derivatives in Biological Assays: A Compar
- Retention Behavior and Biological Activity of N-Substituted-2-Phenylacetamide Derivates.
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central.
- chloroacetamide. Organic Syntheses Procedure.
- 2-chloro-N-(3,4-dimethylphenyl)
- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.
- Safety D
- 2-chloro-N-(2,3-dimethylphenyl)acetamide. PubChem.
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.
- Safety D
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
- 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem.
- Safety D
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide. Smolecule.
- (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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- 4. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-aryl acetamides represent a significant class of organic compounds with diverse applications, notably in the agrochemical and pharmaceutical industries.[1] The introduction of various substituents onto the phenyl ring and the acetamide group allows for the fine-tuning of their biological activity and physicochemical properties. The compound 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a member of this class, possessing a unique substitution pattern that suggests potential for biological activity. Understanding its physical and chemical properties is a critical first step in any research and development endeavor. This guide provides a detailed examination of these properties, blending theoretical knowledge with practical, field-proven experimental protocols.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.
IUPAC Name: this compound
Molecular Formula: C₉H₉Cl₂NO
Structure:
Molecular Structure of this compound
While a specific CAS number for this compound is not prominently listed in major chemical databases, related compounds are well-documented, such as 2-chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8)[2] and 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5).[3]
Estimated Physicochemical Properties
The following table summarizes the estimated and calculated physicochemical properties of this compound. These estimations are derived from the analysis of structurally similar compounds and the application of quantitative structure-property relationship (QSPR) principles.
| Property | Estimated Value | Comments and Rationale |
| Molecular Weight | 218.08 g/mol | Calculated based on the molecular formula (C₉H₉Cl₂NO). |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of related N-aryl acetamides.[4] |
| Melting Point | 110-125 °C | Estimated based on the melting points of analogous compounds such as N-(3-chloro-4-methylphenyl)acetamide (105-107 °C) and the introduction of the chloroacetyl group which typically increases the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar nature. Decomposition at elevated temperatures is common for such compounds. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The presence of two chlorine atoms and a methyl group on the phenyl ring increases lipophilicity, leading to low water solubility. The amide functionality allows for solubility in polar organic solvents. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 | Estimated based on the increased lipophilicity from the two chlorine atoms and the methyl group. This value suggests a moderate potential for bioaccumulation. |
Synthesis and Reactivity
Synthesis Pathway
The most common and efficient method for the synthesis of N-aryl 2-chloroacetamides is the chloroacetylation of the corresponding aniline derivative.[1] This reaction involves the nucleophilic attack of the amino group of 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.
General Synthesis Pathway
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[5]
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 3-chloro-4-methylaniline in 30 mL of glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 11 mmol of chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium acetate until the precipitation of the crude product is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Dry the purified product under vacuum.
Chemical Reactivity
The primary site of reactivity in this compound is the electrophilic carbon atom of the chloromethyl group. This makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles.[6] This reactivity is a key feature for its potential use as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The amide bond itself is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Nucleophilic Substitution Reactivity
Experimental Determination of Physicochemical Properties
To obtain definitive data, the following internationally recognized experimental protocols are recommended. These methods are based on the OECD Guidelines for the Testing of Chemicals, ensuring data quality and comparability.[7]
Melting Point Determination (OECD Guideline 102)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus (capillary method)
-
Capillary tubes
-
Thermometer or digital temperature probe
Procedure:
-
Finely powder a small sample of the dried substance.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the substance.
Boiling Point Determination (OECD Guideline 103)
Principle: This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Apparatus:
-
Distillation apparatus or a device for determining boiling point by the Siwoloboff method.
-
Heating mantle
-
Thermometer or digital temperature probe
Procedure (Siwoloboff Method):
-
Place a small amount of the substance in a test tube.
-
Invert a smaller, sealed capillary tube and place it in the test tube.
-
Heat the test tube in a controlled manner.
-
Observe the stream of bubbles escaping from the inverted capillary.
-
The boiling point is the temperature at which the bubble stream ceases and the liquid begins to enter the capillary tube upon cooling.
Water Solubility Determination (OECD Guideline 105)
Principle: This guideline describes the flask method for determining the water solubility of substances.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical balance
-
Centrifuge or filtration apparatus
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of the substance to a known volume of water in a flask.
-
Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the aqueous solution by centrifugation or filtration.
-
Analyze the concentration of the substance in the clear aqueous phase using a validated analytical method.
Partition Coefficient (n-octanol/water) Determination (OECD Guideline 117)
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to determine the n-octanol/water partition coefficient (logP), which is a measure of a substance's lipophilicity.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol/water mixture)
-
Reference standards with known logP values
Procedure:
-
Prepare a calibration curve by injecting a series of reference standards with known logP values and recording their retention times.
-
Dissolve the test substance in the mobile phase and inject it into the HPLC system.
-
Determine the retention time of the test substance.
-
Calculate the logP of the test substance by interpolating its retention time on the calibration curve.
Spectral Data (Predicted)
While experimental spectra are not available, the following are predicted key features based on the molecular structure:
-
¹H NMR: Signals corresponding to the aromatic protons on the trisubstituted phenyl ring, a singlet for the methyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.
-
¹³C NMR: Resonances for the nine carbon atoms, including those in the aromatic ring, the methyl group, the carbonyl group, and the chloromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), and C-Cl stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (218.08 g/mol ) with a characteristic isotopic pattern due to the two chlorine atoms.
Safety and Handling
Based on the safety data for related chloroacetamide compounds, this compound should be handled with care.[8][9][10]
-
Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the physical and chemical properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have presented a comprehensive profile of this molecule. The inclusion of standardized, authoritative experimental protocols from the OECD offers a clear pathway for researchers to obtain precise, verifiable data. It is our hope that this guide will serve as a foundational resource for scientists and professionals in the field of drug development, facilitating further research into the potential applications of this and related compounds.
References
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. ChemicalBook.
- 2-chloro-N-(3,4-dimethylphenyl)
- 2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8. Santa Cruz Biotechnology.
- Scheme 4. Synthesis of N-substituted chloroacetamides.
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.
- A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- SAFETY D
- 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. PubChem.
- 2-Chloro-N-(3-cyanophenyl)acetamide. Sigma-Aldrich.
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide. Sigma-Aldrich.
- 2564-05-8| Chemical Name : 2-Chloro-n-(3-chlorophenyl)acetamide.
- Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7. Chemsrc.
- (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study.
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide.
- OECD Guidelines for the Testing of Chemicals.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- 2-Chloroacetamide. Eurofins.
- SAFETY D
- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
- 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide | 30264-75-6. ChemicalBook.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR. ChemicalBook.
- 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%. Thermo Fisher Scientific.
- Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
- Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central.
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- 10. chemos.de [chemos.de]
An In-Depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure, chemical properties, and synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a compound of interest in synthetic chemistry and potential drug discovery. As a member of the N-aryl acetamide class, its chemical reactivity and biological activity are subjects of ongoing research.
Molecular Identity and Structure
This compound is a disubstituted aromatic amide. Its core structure consists of a chloroacetamide group linked via a nitrogen atom to a 3-chloro-4-methylphenyl ring.
Key Identifiers:
The structural arrangement of these functional groups dictates the molecule's reactivity, particularly the electrophilic nature of the aromatic ring and the nucleophilic substitution potential at the alpha-carbon of the acetamide group.
Molecular Visualization
The following diagram illustrates the two-dimensional chemical structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
The molecular weight and formula are fundamental properties for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 218.08 g/mol | [2][3] |
| Molecular Formula | C₉H₉Cl₂NO | [1][2] |
| Synonyms | 2,3'-DICHLORO-P-ACETOTOLUIDIDE | [1] |
Synthesis Methodology
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a standard and reliable method can be inferred from the well-established synthesis of N-aryl acetamides.[4] The primary route involves the acylation of the corresponding aniline with a chloroacetylating agent.
Proposed Synthetic Pathway
The synthesis logically proceeds via the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride. This is an electrophilic substitution at the nitrogen atom of the aniline.
Caption: Proposed synthesis pathway for the target compound.
Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on common methods for this type of reaction.[5] Optimization of solvent, temperature, and reaction time would be necessary for this specific substrate.
-
Dissolution: Dissolve 3-chloro-4-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the exothermic reaction.
-
Acylation: Add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications and Research Context
N-aryl acetamides are a class of compounds with a broad spectrum of reported biological activities and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] The presence of reactive sites—the chloro-substituted acetamide moiety and the substituted phenyl ring—makes this compound a versatile precursor for further chemical modifications.
Potential research applications could include:
-
Herbicide Development: Chloroacetamides are a known class of herbicides.
-
Antimicrobial Research: Many N-aryl acetamides have been investigated for antibacterial and antifungal properties.
-
Medicinal Chemistry: This compound can serve as a building block for the synthesis of novel therapeutic agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 99585-97-4) is not publicly available. However, based on the safety profiles of structurally similar chloroacetamides, the following hazards should be anticipated:
-
Skin and Eye Irritation: Direct contact may cause irritation.[6]
-
Harmful if Swallowed: Oral ingestion may be toxic.[7]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Recommended Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
Wash hands thoroughly after handling.
For detailed safety protocols, it is always best practice to consult the SDS for a closely related compound from a reliable supplier.
References
- ChemCD. This compound | 99585-97-4. [Link]
- PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. [Link]
- PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]
- International Journal of Pharma Sciences and Research.
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
- Chemical-Suppliers.com. Product Search. [Link]
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A Guide to the Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide: A Key Synthetic Intermediate
Introduction
N-arylacetamides are a critical class of compounds that serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] Their chemical structure allows for further functional modifications, particularly through nucleophilic substitution of the chlorine atom on the acetyl group.[3] This guide provides an in-depth, field-proven methodology for the synthesis of a specific N-arylacetamide, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
The primary synthesis route discussed herein is the N-acylation of 3-chloro-4-methylaniline with 2-chloroacetyl chloride. This method is a robust and widely applicable example of amide bond formation.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and outline the necessary procedures for purification and characterization to ensure a high-purity final product. This document is intended for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and an understanding of the causality behind the experimental choices.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Overall Reaction:
Figure 1: General reaction scheme for the acylation of 3-chloro-4-methylaniline.
Experimental Protocol: Synthesis Workflow
This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Role |
| 3-chloro-4-methylaniline | 95-74-9 | 141.59 | Starting Material (Nucleophile) |
| 2-chloroacetyl chloride | 79-04-9 | 112.94 | Reagent (Electrophile) |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base (HCl Scavenger) |
| Deionized Water | 7732-18-5 | 18.02 | Work-up/Washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |
| Ethanol | 64-17-5 | 46.07 | Recrystallization Solvent |
Synthesis Workflow Diagram
The overall synthesis process can be visualized as a sequence of distinct stages, from initial setup to the isolation of the crude product.
Caption: A workflow diagram illustrating the synthesis of the crude product.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (5.0 g, 35.3 mmol) and triethylamine (4.3 g, 5.9 mL, 42.4 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Expertise & Experience: Anhydrous THF is used as the solvent because it is inert to the reactants and effectively dissolves the starting aniline. Triethylamine is a common organic base chosen to neutralize the HCl generated during the reaction. An excess of the base ensures complete neutralization.
-
-
Cooling: Place the reaction flask in an ice-salt bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.
-
Expertise & Experience: The acylation reaction is highly exothermic. Initial cooling is crucial to control the reaction rate, prevent potential side reactions, and ensure safety.[5]
-
-
Addition of Acylating Agent: Add 2-chloroacetyl chloride (4.4 g, 3.1 mL, 38.8 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not rise above 10 °C.[4]
-
Expertise & Experience: Slow, dropwise addition is a critical control parameter for managing the exothermicity of the reaction. Rapid addition can lead to a sudden temperature spike, potentially causing the solvent to boil and leading to the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase until the starting aniline spot is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water with stirring. A solid precipitate will form.
-
Trustworthiness: Pouring the reaction mixture into water serves two purposes: it quenches any remaining reactive 2-chloroacetyl chloride and precipitates the organic product, which is typically insoluble in water.
-
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove triethylamine hydrochloride and any other water-soluble impurities.
-
Drying: Air-dry the collected solid to obtain the crude this compound.
Purification and Characterization
The crude product must be purified and its identity confirmed through rigorous analytical techniques.
Purification and Analysis Workflow Diagram
Caption: Workflow for the purification and analytical characterization.
Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once crystallization appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The structure and purity of the final product are confirmed using standard analytical methods.[6][7]
-
Melting Point: A sharp melting point range indicates high purity.
-
FT-IR (Infrared Spectroscopy): Expected characteristic peaks include:
-
~3300 cm⁻¹ (N-H stretch, secondary amide)
-
~1670 cm⁻¹ (C=O stretch, amide I band)
-
~1540 cm⁻¹ (N-H bend, amide II band)
-
~750 cm⁻¹ (C-Cl stretch)
-
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Expected signals would correspond to the aromatic protons, the methyl group protons, the N-H proton, and the methylene (CH₂) protons of the chloroacetyl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+]) should correspond to the molecular weight of the product (C₉H₉Cl₂NO = 218.09 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.
References
- Yusufov, M.S., Abdushukurov, A.K., Kholikov, T.S., Sasmakov, S.A., Eshboev, F.B., Abdurakhmanov, J.M., & Azimova, Sh.S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
- Unknown. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. [Link]
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- NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook. [Link]
- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem. [Link]
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
- NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. [Link]
- PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]
- Patil, S.L., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Indian Journal of Chemistry, Section B. [Link]
- Missioui, M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Balaji, B.S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- Reddit. (n.d.). Acylation with chloroacetyl chloride. r/AskChemistry. [Link]
- Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]
- PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. PrepChem.com. [Link]
- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.
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An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
A Note to the Researcher: As of the latest literature review, specific biological activity data for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is not extensively documented in publicly available sources. This guide, therefore, serves as a comprehensive framework for a senior application scientist to investigate its potential biological activities. It synthesizes established knowledge of the broader chloroacetamide class of compounds and provides detailed, field-proven methodologies to elucidate the specific properties of this target molecule.
Introduction: The Chloroacetamide Scaffold - A Foundation for Bioactivity
Chloroacetamide derivatives are a versatile class of compounds recognized for their wide-ranging biological activities.[1][2] Their primary mechanism of action is rooted in the electrophilic nature of the chloroacetyl group, which readily forms covalent bonds with nucleophilic residues, most notably the thiol group of cysteine residues in proteins.[1] This irreversible covalent modification can lead to the inactivation of key enzymes, disrupting critical cellular pathways.[1] This foundational mechanism underpins their application as herbicides, antimicrobials, and even as covalent inhibitors in drug discovery.[1][2]
Given the structural alerts present in this compound—namely the reactive chloroacetamide "warhead" and a substituted phenyl ring which influences properties like lipophilicity—it is logical to hypothesize a range of potential biological effects.[3] These may include cytotoxic, antimicrobial, and enzyme-inhibitory activities. This guide outlines a systematic approach to explore these possibilities.
Foundational Analysis: In Silico Prediction of Bioactivity
Before embarking on wet-lab experiments, in silico methods can provide valuable, predictive insights into the potential biological targets and pharmacokinetic properties of this compound.[4][5] These computational approaches do not replace experimental validation but are instrumental in hypothesis generation and prioritizing experimental efforts.[4]
Key In Silico Approaches
-
Ligand-Based Target Prediction: This method leverages the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing the structure of our target compound to databases of molecules with known biological targets (e.g., ChEMBL, PubChem), we can predict potential protein interactions.[6]
-
Reverse Docking: This computational technique screens a library of protein structures to identify potential binding partners for a small molecule of interest.[4] It can help to identify putative targets for this compound.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters can be estimated computationally. This provides an early assessment of the compound's drug-likeness and potential liabilities.
Expected Data and Interpretation
The output of these in silico analyses will be a list of potential protein targets, predicted binding affinities, and pharmacokinetic properties. This information will be crucial in designing subsequent in vitro assays. For instance, if a particular enzyme is identified as a high-probability target, a specific enzyme inhibition assay can be prioritized.
| Parameter | In Silico Tool/Method | Predicted Outcome | Implication for Wet-Lab Experiments |
| Potential Targets | Reverse Docking, Ligand-Based Similarity | List of proteins with high binding scores | Guides selection of specific enzyme inhibition assays. |
| Lipophilicity (LogP) | Cheminformatics Software | Numerical value | Informs on potential membrane permeability and solubility for assay design. |
| ADMET Properties | Various prediction models | Profile of absorption, distribution, metabolism, excretion, and toxicity | Provides early indication of drug-likeness and potential safety concerns. |
In Vitro Evaluation of Cytotoxic Potential
A fundamental first step in characterizing a novel compound is to assess its cytotoxicity.[7][8] This determines the concentration range at which the compound affects cell viability and proliferation, which is critical for interpreting the results of other biological assays.[7]
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Same as MTT assay, but with SRB solution (0.4% w/v in 1% acetic acid) and Tris-base solution (10 mM).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with Tris-base solution.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[7]
-
Data Analysis: Calculate cell viability and IC50 as in the MTT assay.
Expected Data and Interpretation
The primary output will be IC50 values for the test compound against various cell lines. A lower IC50 value indicates higher cytotoxic potency.
| Cell Line | IC50 (µM) after 48h |
| HeLa | [Experimental Data] |
| A549 | [Experimental Data] |
| MCF-7 | [Experimental Data] |
Antimicrobial Activity Screening
The chloroacetamide moiety is present in several known antimicrobial agents.[2][9] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening and quantitative analysis.
Detailed Protocols
This is a preliminary test to determine if the compound has any antimicrobial activity.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)
-
Sterile filter paper disks
-
This compound solution
Protocol:
-
Inoculation: Prepare a standardized microbial inoculum and spread it evenly onto the agar plates.
-
Disk Application: Impregnate sterile disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).
-
Observation: Measure the diameter of the zone of inhibition around the disks.
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[10]
Materials:
-
Microbial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microplates
-
Test compound
Protocol:
-
Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Incubation: Incubate the plates.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Expected Data and Interpretation
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | [Experimental Data] | [Experimental Data] |
| E. coli | [Experimental Data] | [Experimental Data] |
| C. albicans | [Experimental Data] | [Experimental Data] |
Enzyme Inhibition Assays
The covalent modification of enzymes is a key mechanism of action for chloroacetamides.[1] Investigating the inhibitory effect of this compound on specific enzymes can provide direct evidence of its biological activity.[11][12]
Potential Enzyme Targets
Based on the known activities of related compounds, potential enzyme targets include:
-
Very-long-chain fatty acid (VLCFA) elongases: A primary target for herbicidal chloroacetamides.[13][14]
-
Penicillin-binding proteins (PBPs): A potential target for antibacterial activity.[2]
-
Lanosterol 14-alpha demethylase: A target for antifungal agents.[2]
-
Kinases and Proteases: The chloroacetamide moiety is used as a "warhead" in covalent inhibitors targeting these enzyme classes in drug discovery.[1]
General Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Protocol Outline
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: In a suitable buffer, combine the enzyme and the test compound and pre-incubate to allow for potential covalent bond formation. Initiate the reaction by adding the substrate.
-
Reaction Monitoring: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[15]
Potential Signaling Pathways
Cytotoxic compounds can induce cell death through various signaling pathways.[7] Based on the covalent modifying nature of chloroacetamides, a plausible mechanism of action could involve the inhibition of key regulatory proteins, leading to the activation of apoptotic pathways.
Caption: Plausible signaling pathway initiated by covalent inhibition.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for the initial investigation into the biological activity of this compound. By systematically applying in silico prediction, cytotoxicity screening, antimicrobial assays, and enzyme inhibition studies, researchers can build a detailed profile of this novel compound. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization for potential therapeutic or agrochemical applications.
References
- An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds - Benchchem.
- Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom
- Mode of Action for Chloroacetamides and Functionally Rel
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.
- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide deriv
- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchG
- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- What is an Inhibition Assay? - Blog - Biobide.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
- Cytotoxicity Assays | Life Science Applic
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC - NIH.
- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
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Whitepaper: A Framework for Determining the Solubility Profile of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
An In-Depth Technical Guide for the Scientific Professional
Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of the specific molecule, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. While direct, published solubility data for this compound is scarce, this paper outlines the theoretical principles, predictive assessments, and detailed experimental protocols necessary for researchers to generate a robust and reliable solubility profile. We present a self-validating, systematic approach grounded in established analytical chemistry, designed for researchers, scientists, and drug development professionals.
Introduction: Understanding the Solute
This compound is a substituted acetamide derivative. Its molecular structure, featuring a halogenated phenyl ring and an amide linkage, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of both polar (the amide group capable of hydrogen bonding) and non-polar (the dichlorinated, methylated phenyl ring) moieties suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.
The accurate determination of its solubility is critical for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and recrystallization.
-
Pharmaceutical Development: Understanding dissolution rates, which is a prerequisite for formulation design and predicting in-vivo absorption.[1]
-
Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires a solvent in which the analyte is fully soluble.[2][3]
The Theoretical Basis of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[4] This maxim is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is the most significant predictor of solubility. Polar solvents, like water or ethanol, effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, such as hexane or toluene, dissolve non-polar solutes through weaker van der Waals forces.[4]
-
Temperature: For most solid solutes, solubility increases with temperature.[1][4] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the solute's lattice energy.
-
pH: The pH of an aqueous solvent can dramatically affect the solubility of compounds with ionizable functional groups.[1] While the amide group in this compound is generally considered neutral, extreme pH conditions could potentially lead to hydrolysis, which would alter the chemical structure and thus the observed solubility.
Predictive Solubility Assessment
Based on the structure of this compound, we can make informed predictions about its solubility in common laboratory solvents. The molecule's two chlorine atoms and the aromatic ring contribute significantly to its lipophilic (non-polar) character, while the amide group provides a polar, hydrogen-bonding site.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, non-polar surface area of the dichlorinated phenyl ring is expected to dominate, leading to poor solubility in highly polar water. Alcohols may offer slightly better solubility due to their alkyl portions interacting with the non-polar regions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments capable of interacting with the amide group but lack the strong self-associating hydrogen bonds of water, making them excellent solvents for moderately polar organic molecules.[1] |
| Non-Polar | Hexane, Toluene | Low to Very Low | While the molecule has significant non-polar character, the polar amide group will hinder dissolution in purely non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is similar, and the solvent can effectively solvate the entire molecule. |
The logical relationship between solvent properties and expected solubility is visualized below.
Caption: Logical flow from solvent class to predicted solubility.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[5] This protocol ensures that the solvent becomes fully saturated with the solute, providing an accurate measurement.
Core Requirements:
-
Purity: Both the solute and all solvents must be of high purity to ensure accurate results.[5]
-
Temperature Control: A temperature-controlled orbital shaker or water bath is essential, as solubility is temperature-dependent.[5]
-
Equilibrium: Sufficient time must be allowed for the system to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the point at which the concentration no longer increases.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to agitate for 24-48 hours, or the time determined by the preliminary experiment.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a specific volume of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid material.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining micro-particulates.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
The following diagram illustrates this experimental workflow.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the compound 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a molecule of interest in synthetic chemistry and drug discovery. While publicly available, comprehensive experimental spectra for this specific compound are limited, this document will leverage predictive models and established spectroscopic principles to present a detailed characterization. This approach serves as a robust framework for researchers engaged in the synthesis and identification of novel small molecules.
The structural confirmation of a synthesized compound is a cornerstone of chemical research and development, ensuring the integrity of subsequent biological or material science studies. This guide will delve into the three primary spectroscopic techniques employed for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, the rationale behind experimental parameter selection, and a detailed interpretation of the predicted data for this compound.
The molecular structure of this compound, with the CAS Number 99585-97-4 and a linear formula of C9H9Cl2NO, is the foundation for the predicted spectroscopic data presented herein[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR experiment begins with meticulous sample preparation and instrument setup. The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a standard 400-600 MHz spectrometer):
-
Insert the sample into the NMR probe.
-
Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
For ¹³C NMR, employ proton decoupling to simplify the spectrum by removing C-H splitting.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet | 1H | N-H | The amide proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. |
| ~ 7.5 - 7.8 | Multiplet | 3H | Ar-H | The three aromatic protons will appear as a complex multiplet due to their different chemical environments and coupling with each other. |
| ~ 4.2 | Singlet | 2H | -CH₂-Cl | The methylene protons adjacent to the chlorine and carbonyl group are deshielded and appear as a singlet. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl protons on the aromatic ring will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O | The carbonyl carbon of the amide is significantly deshielded. |
| ~ 130 - 140 | Ar-C | Aromatic carbons will appear in this region. The exact shifts are influenced by the substituents. |
| ~ 120 - 130 | Ar-CH | Aromatic carbons bonded to hydrogen. |
| ~ 45 | -CH₂-Cl | The methylene carbon is deshielded by the adjacent chlorine and carbonyl group. |
| ~ 20 | Ar-CH₃ | The methyl carbon is in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect the characteristic stretching and bending frequencies of different bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Modern IR spectroscopy often utilizes an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.
Predicted IR Spectrum
The predicted IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3300 | N-H Stretch | Amide | The N-H bond stretch in a secondary amide typically appears in this region. |
| ~ 3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of C-H bonds on the aromatic ring. |
| ~ 2950-2850 | C-H Stretch | Aliphatic | Stretching vibrations of the methyl and methylene C-H bonds. |
| ~ 1680 | C=O Stretch | Amide | The carbonyl stretch is a strong, characteristic band for amides. |
| ~ 1550 | N-H Bend | Amide | The bending vibration of the N-H bond. |
| ~ 1600, 1480 | C=C Stretch | Aromatic | Characteristic skeletal vibrations of the aromatic ring. |
| ~ 800-700 | C-Cl Stretch | Chloroalkane | The C-Cl bond stretch. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.
Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.
Table of Predicted m/z Values and Fragment Identities:
| Predicted m/z | Ion Identity | Rationale for Fragmentation |
| 217/219/221 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 175/177 | [M - C₂H₂Cl]⁺ | Loss of the chloroacetyl group. |
| 140 | [C₇H₆ClN]⁺ | Cleavage of the amide bond. |
| 77 | [C₆H₅]⁺ | A common fragment from substituted benzene rings. |
Fragmentation Pathway Diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar molecules. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, ensuring scientific integrity and fostering a deeper understanding of molecular characterization.
References
Sources
literature review on 2-chloro-N-(3-chloro-4-methylphenyl)acetamide research
An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide in Modern Agrochemical Research
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern chemical synthesis, the value of a molecule is often defined not by its intrinsic properties alone, but by its potential as a scaffold for innovation. This compound is a prime example of such a pivotal intermediate. While not a household name in the annals of blockbuster drugs, its significance lies in its role as a key building block in the synthesis of a variety of biologically active compounds, particularly within the agrochemical sector. This guide provides a comprehensive overview of this compound, from its fundamental synthesis to its application in the creation of novel fungicides and herbicides. Our focus will be on the practical, technical aspects of its chemistry and utility, offering researchers and development professionals a detailed resource for their work.
Chemical Identity and Properties
This compound is a substituted acetamide with the chemical formula C₉H₉Cl₂NO. Its structure is characterized by a 3-chloro-4-methylphenyl group attached to the nitrogen of a 2-chloroacetamide moiety. This specific arrangement of chloro and methyl groups on the aromatic ring, combined with the reactive chloroacetyl group, makes it a versatile intermediate for further chemical modifications.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| CAS Number | 70536-13-5 |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 125-127 °C |
| Boiling Point | 362.8±32.0 °C at 760 mmHg |
| Density | 1.359±0.06 g/cm³ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acylation of 3-chloro-4-methylaniline with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the aniline derivative attacks the carbonyl carbon of the chloroacetyl chloride.
Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from commercially available reagents.
Caption: Synthetic pathway for this compound and its subsequent use.
Detailed Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Chloro-4-methylaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methylaniline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.
-
Applications in Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various patented agrochemicals, particularly fungicides and herbicides. The presence of the reactive chlorine atom on the acetyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to build more complex molecules.
Synthesis of Novel Fungicides
Several patents describe the use of this compound in the synthesis of fungicides. A common strategy involves the reaction of the chloroacetamide with a sulfur-containing nucleophile, such as a thiol or thiourea derivative, to form a new carbon-sulfur bond.
3.1.1. Example Synthetic Application: Thiazole-based Fungicides
A class of potent fungicides is based on a thiazole scaffold. The synthesis of these compounds can utilize this compound as a key starting material.
Caption: General workflow for the synthesis of thiazole-based fungicides.
Role in Herbicide Development
In addition to fungicides, this intermediate is also employed in the synthesis of herbicides. The N-(3-chloro-4-methylphenyl) moiety is a common feature in several classes of herbicides, and this compound provides a convenient way to introduce this group into a larger molecule.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound are critical for the biological activity of the final products.
-
3-Chloro-4-methylphenyl Group: This substituted phenyl ring is often essential for binding to the target protein in the pest or weed. The specific positions of the chloro and methyl groups can influence the binding affinity and selectivity.
-
Acetamide Linker: The acetamide group provides a stable linkage between the phenyl ring and the rest of the molecule. The carbonyl oxygen and the amide nitrogen can participate in hydrogen bonding interactions with the target protein.
-
Reactive Chlorine: As discussed, the chlorine atom on the acetyl group is the key reactive site for further synthetic modifications, allowing for the introduction of diverse functionalities to optimize the biological activity.
Conclusion
This compound is a valuable and versatile intermediate in the field of agrochemical research and development. Its straightforward synthesis and reactive nature make it an ideal starting material for the creation of a wide range of biologically active molecules. Understanding the chemistry and applications of this compound is essential for researchers and scientists working on the discovery and development of new fungicides and herbicides. The insights provided in this guide aim to facilitate the effective use of this important chemical building block in the ongoing quest for innovative solutions in agriculture.
References
- PubChem Compound Summary for CID 3014902, this compound.
- Synthesis of this compound. Molbase. [Link]
An In-depth Technical Guide to the Potential Herbicidal Properties of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Foreword
The relentless pursuit of novel and effective herbicidal agents is a cornerstone of modern agricultural science. Within the diverse arsenal of chemical weed control, the chloroacetamide class has long been recognized for its efficacy, particularly in pre-emergence applications against annual grasses and certain broadleaf weeds.[1] This guide provides a comprehensive technical overview of a specific analogue within this class: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature, proposed mechanism of action, synthetic pathways, and robust methodologies for evaluating its herbicidal potential. By synthesizing established principles of chloroacetamide chemistry with actionable experimental designs, this document aims to serve as a catalyst for further investigation into this promising herbicidal candidate.
Molecular Profile and Physicochemical Characteristics
This compound is an N-aryl acetamide derivative. Its chemical structure is characterized by a chloroacetamide functional group linked to a substituted phenyl ring.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₉Cl₂NO
-
Molecular Weight: 218.08 g/mol [2]
The lipophilicity and other physicochemical properties of this molecule are critical determinants of its uptake, translocation, and ultimately, its herbicidal efficacy.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO | Chemdiv[2] |
| Molecular Weight | 218.08 | Chemdiv[2] |
| LogP | 2.64 | Chemdiv[2] |
| Hydrogen Bond Acceptors | 2 | Chemdiv[2] |
| Hydrogen Bond Donors | 1 | Chemdiv[2] |
Synthesis of this compound
The synthesis of N-aryl chloroacetamides is a well-established chemical transformation. The primary route involves the acylation of a substituted aniline with a chloroacetylating agent.
General Synthetic Pathway
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 3-chloro-4-methylaniline and chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 eq) in an inert solvent such as tetrahydrofuran.
-
Addition of Base: Add a suitable base, for example, potassium carbonate (1.0 eq), to the solution.
-
Addition of Acylating Agent: While stirring the mixture, add chloroacetyl chloride (1.0 eq) dropwise at a controlled temperature, typically with cooling in an ice bath.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any remaining impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[4]
Proposed Mechanism of Herbicidal Action
The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][5] This inhibition leads to a cascade of downstream effects that are lethal to susceptible plants, especially during germination and early seedling development.
Inhibition of VLCFA Elongase
VLCFAs (fatty acids with more than 18 carbon atoms) are essential components of various cellular structures in plants. Their synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as VLCFA elongase. The chloroacetamide herbicide acts by inhibiting a key enzyme in this complex.[5] It is hypothesized that the chloroacetamide molecule covalently binds to a critical sulfhydryl group in the active site of the enzyme, thereby inactivating it.[6][7]
Caption: Proposed mechanism of action for chloroacetamide herbicides.
Physiological Consequences of VLCFA Inhibition
The depletion of VLCFAs has profound and detrimental effects on plant growth and development:
-
Disruption of Cell Division and Expansion: VLCFAs are crucial for the formation of new cell membranes, which is essential for cell division and expansion. Their absence halts the growth of meristematic tissues in both shoots and roots.[5]
-
Impaired Membrane Integrity: The altered lipid composition of cellular membranes due to the lack of VLCFAs can lead to instability and eventual deterioration of cells.[5]
-
Reduced Cuticular Wax Formation: The protective waxy cuticle on the plant surface is rich in VLCFA derivatives. Its improper formation can lead to increased water loss and susceptibility to environmental stresses.[6]
These combined effects ultimately prevent the emergence and growth of susceptible weed seedlings.[5]
Experimental Evaluation of Herbicidal Efficacy
A systematic evaluation of the herbicidal properties of this compound requires a series of well-defined bioassays.
Experimental Workflow
Caption: General workflow for evaluating herbicidal activity.
Protocol for Pre-emergence Herbicidal Assay
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
-
Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill pots or trays.
-
Sowing: Sow seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) at a uniform depth.
-
Treatment Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute to various concentrations. Apply the solutions uniformly to the soil surface using a laboratory sprayer. A control group should be treated with the solvent and surfactant only.
-
Incubation: Place the treated pots/trays in a growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length. Calculate the percentage of growth inhibition relative to the control.
Protocol for Post-emergence Herbicidal Assay
This assay assesses the compound's efficacy on established seedlings.
-
Plant Growth: Grow target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply the test compound solutions (prepared as in the pre-emergence assay) directly onto the foliage of the seedlings until runoff.
-
Incubation: Return the plants to the growth chamber.
-
Evaluation: After a specified time (e.g., 7-14 days), visually assess the phytotoxicity using a rating scale (e.g., 0% = no injury, 100% = complete kill). Also, measure the fresh or dry weight of the aerial parts of the plants and calculate the percentage of growth reduction compared to the control.
Anticipated Herbicidal Spectrum and Data Representation
Based on the known activity of chloroacetamide herbicides, this compound is expected to be effective against many annual grasses and some small-seeded broadleaf weeds.[1]
Table of Hypothetical Herbicidal Activity (GR₅₀ values in g a.i./ha)
The GR₅₀ value represents the dose of the herbicide required to cause a 50% reduction in plant growth.
| Weed Species | Common Name | Type | Anticipated Pre-emergence GR₅₀ (g/ha) | Anticipated Post-emergence GR₅₀ (g/ha) |
| Digitaria sanguinalis | Large Crabgrass | Grass | 50 - 150 | > 1000 |
| Setaria faberi | Giant Foxtail | Grass | 75 - 200 | > 1000 |
| Echinochloa crus-galli | Barnyardgrass | Grass | 100 - 250 | > 1000 |
| Amaranthus retroflexus | Redroot Pigweed | Broadleaf | 150 - 300 | > 1000 |
| Chenopodium album | Common Lambsquarters | Broadleaf | 200 - 400 | > 1000 |
Note: These are hypothetical values based on the general activity of the chloroacetamide class. Actual values must be determined experimentally. The post-emergence activity is expected to be significantly lower as chloroacetamides are primarily soil-applied herbicides.[6][8]
Conclusion and Future Research Directions
This compound represents a promising candidate for further investigation as a pre-emergence herbicide. Its structural similarity to other commercially successful chloroacetamides suggests a high probability of activity through the inhibition of VLCFA biosynthesis.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of analogues to determine the optimal substitution pattern on the phenyl ring for maximizing herbicidal efficacy and crop selectivity.
-
Crop Selectivity and Safener Studies: Evaluating the compound's safety on major crops such as corn, soybeans, and cotton, and investigating the potential use of safeners to enhance crop tolerance.
-
Toxicology and Environmental Fate: Conducting comprehensive studies to assess the toxicological profile and environmental persistence and mobility of the compound to ensure it meets regulatory standards.
-
Formulation Development: Developing stable and effective formulations to optimize its application and performance in field conditions.
The systematic approach outlined in this guide provides a robust framework for advancing our understanding of this compound and unlocking its full potential as a valuable tool in weed management.
References
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-50.
- LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 357-366.
- Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.
- CropLife Australia. (n.d.). Herbicide Mode of Action Table.
- Cambridge University Press & Assessment. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides.
- FBN. (n.d.). Herbicide Mode of Action Groups 101.
- Neliti. (2020). Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide and study of their antimicrobial activity.
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- 2. Compound 2-chloro-N-(3-chloro-2-methylphenyl)acetamide - Chemdiv [chemdiv.com]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 8. fbn.com [fbn.com]
An In-depth Technical Guide to the Antimicrobial Spectrum of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide and its Chemical Class
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration and development of new classes of antimicrobial compounds with novel mechanisms of action. Among these, N-aryl chloroacetamides have emerged as a promising scaffold, demonstrating a broad range of biological activities, including antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the anticipated antimicrobial spectrum of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, leveraging data from structurally related N-aryl chloroacetamide derivatives to build a predictive framework for its efficacy and mechanism. While direct experimental data for this specific molecule is not yet prevalent in public literature, the well-documented structure-activity relationships within this chemical class allow for a robust, evidence-based projection of its potential as a valuable lead compound in drug discovery.
The core structure, featuring a reactive chloroacetamide "warhead" and a substituted phenyl ring, is amenable to synthetic modification, allowing for the fine-tuning of its biological activity.[1][3] The nature and position of substituents on the aryl ring have been shown to significantly influence the antimicrobial spectrum and potency.[1] This guide will delve into the known antimicrobial activities of analogous compounds, propose a likely mechanism of action, and provide detailed experimental protocols for the synthesis and evaluation of this compound.
Anticipated Antimicrobial Spectrum: A Data-Driven Projection
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet reported, a survey of the literature for structurally similar N-aryl chloroacetamides provides a strong basis for predicting its antimicrobial profile. Studies on analogous compounds consistently demonstrate activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.
Projected Efficacy Based on Analogous Compounds
The following table summarizes the observed antimicrobial activity of various N-aryl chloroacetamides against common pathogens. This data serves as a predictive model for the potential spectrum of this compound.
| Compound/Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference(s) |
| N-(substituted phenyl)-2-chloroacetamides | Effective against Staphylococcus aureus and MRSA | Less effective against Escherichia coli | Moderately effective against Candida albicans | [1] |
| 2-chloro-N-(hydroxyphenyl)acetamides | Appreciable activity | Appreciable activity | No potential activity | [4][5] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | Active against Klebsiella pneumoniae (MIC of 512 µg/mL) | - | [6][7][8] |
| General Chloroacetamide Derivatives | Good activity | Good activity | Good activity | [2] |
Based on these findings, it is reasonable to hypothesize that this compound will exhibit notable activity against Gram-positive bacteria, including resistant strains like MRSA. Its efficacy against Gram-negative bacteria and fungi may vary, and this highlights a key area for empirical investigation. The presence of both a chloro and a methyl substituent on the phenyl ring will likely modulate its lipophilicity and electronic properties, which in turn will influence its cellular uptake and target engagement.
Plausible Mechanism of Action: Covalent Inhibition of Essential Enzymes
The biological activity of chloroacetamides is primarily attributed to the electrophilic nature of the chloroacetamide moiety.[9][10] The carbon atom attached to the chlorine is susceptible to nucleophilic attack by amino acid residues within the active sites of essential microbial enzymes, leading to irreversible covalent inhibition.
Key Mechanistic Pathways
-
Alkylation of Nucleophilic Residues: The chloroacetamide group acts as an electrophilic "warhead," reacting with nucleophilic side chains of amino acids such as cysteine (thiol group) and histidine (imidazole group) in microbial proteins.[9] This covalent modification can lead to the inactivation of enzymes crucial for bacterial survival.
-
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: In some biological systems, such as plants, chloroacetamide herbicides are known inhibitors of VLCFA synthesis.[10] This pathway is also present in some microbes and is essential for building cell membranes and other critical structures. Inhibition of VLCFA elongases disrupts cell division and leads to cell death.[10]
-
Targeting DNA Gyrase and Topoisomerase II: Some studies have suggested that chloroacetamide derivatives may exert their antimicrobial effects by targeting bacterial DNA gyrase and Topoisomerase II.[11] These enzymes are critical for DNA replication and transcription, and their inhibition leads to bacterial cell death.
The following diagram illustrates the proposed general mechanism of action for N-aryl chloroacetamides.
Caption: Proposed mechanism of action for 2-chloro-N-arylacetamides.
Experimental Protocols: Synthesis and Antimicrobial Evaluation
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent determination of its antimicrobial spectrum.
Synthesis of this compound
The synthesis of N-aryl chloroacetamides is typically achieved through the chloroacetylation of the corresponding aniline derivative.[9][12]
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-chloro-4-methylaniline and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride in anhydrous DCM dropwise to the cooled aniline solution with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding water or a dilute aqueous acid solution.
-
Extraction: Separate the organic layer and wash it sequentially with water, dilute aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent against various microorganisms.[1][7]
Materials:
-
Pure synthesized this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate microbial growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microbial suspensions of test organisms standardized to 0.5 McFarland turbidity
-
Positive control (growth control) and negative control (sterility control) wells
-
Resazurin or other viability indicators (optional)
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized microbial suspension to each well (except for the negative control).
-
Controls: Include positive control wells (medium and inoculum, no compound) and negative control wells (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (typically 37°C for 18-24 hours).
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The use of a viability dye like resazurin can aid in the visualization of results.[1]
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial spectrum of this compound is pending, the wealth of data on the N-aryl chloroacetamide class provides a strong foundation for its potential as a potent antimicrobial agent. The proposed mechanisms of action, centered on covalent modification of essential microbial enzymes, suggest a mode of action that may be effective against resistant strains. The synthetic and screening protocols outlined in this guide offer a clear path forward for the empirical validation of its antimicrobial properties.
Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of clinically relevant bacteria and fungi. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its cytotoxicity and in vivo efficacy, and explore structure-activity relationships through the synthesis of additional analogs. This systematic approach will be crucial in determining the ultimate therapeutic potential of this promising class of compounds.
References
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
- Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.
- Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
- SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
- Scheme 4. Synthesis of N-substituted chloroacetamides.
- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]
- Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Digital Commons@Becker. [Link]
- The design strategy of novel chloroacetamide derivatives (1b-22b)...
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
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safety and handling of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in the lab
An In-depth Technical Guide to the Laboratory Safety and Handling of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Introduction: As the landscape of pharmaceutical and chemical research evolves, scientists and development professionals are increasingly tasked with handling novel chemical entities. This compound represents a class of chloroacetamide derivatives whose specific toxicological and safety profiles may not be extensively documented. This guide provides a comprehensive framework for its safe handling, grounded in the established principles of chemical safety and data synthesized from structurally analogous compounds. The core philosophy of this document is proactive risk mitigation. By understanding the inherent hazards of the chloroacetamide functional group and related substituted anilines, we can establish robust protocols that ensure the safety of laboratory personnel and the integrity of the research. This guide moves beyond a simple checklist, explaining the causal reasoning behind each safety recommendation to empower researchers with the knowledge to make informed decisions.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a conservative risk assessment is imperative. The hazard profile is synthesized from data on analogous structures, primarily substituted chloroacetanilides and 2-chloroacetamide itself. The presence of the α-chloroacetamide moiety is a primary driver of potential toxicity.
The compound must be treated as hazardous. The primary hazards are anticipated to be:
-
Skin Irritation and Sensitization: Chloroacetamides can cause skin irritation and may lead to allergic skin reactions upon repeated contact[1][2][3].
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[2][4][5].
-
Toxicity: The 2-chloroacetamide parent structure is toxic if swallowed[1][3][6].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[4][5][7][8].
-
Reproductive Toxicity: The parent compound, 2-chloroacetamide, is suspected of damaging fertility or the unborn child, a risk that should be attributed to its derivatives until proven otherwise[1][3][6].
Table 1: Synthesized Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source Analogs |
| Acute Toxicity (Oral) | GHS06: Toxic | Danger | H301: Toxic if swallowed | 2-Chloroacetamide[1][3][6] |
| Skin Corrosion/Irritation | GHS07: Warning | Warning | H315: Causes skin irritation | N-(2-Chloro-3-methylphenyl)acetamide[4][5] |
| Skin Sensitization | GHS07: Warning | Warning | H317: May cause an allergic skin reaction | 2-Chloroacetamide[1][2][3] |
| Serious Eye Damage/Irritation | GHS07: Warning | Warning | H319: Causes serious eye irritation | N-(2-Chloro-3-methylphenyl)acetamide[4][5] |
| Reproductive Toxicity | GHS08: Health Hazard | Danger | H361: Suspected of damaging fertility or the unborn child | 2-Chloroacetamide[1][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Warning | Warning | H335: May cause respiratory irritation | N-(2-Chloro-3-methylphenyl)acetamide[4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls to minimize exposure, supplemented by rigorous use of PPE.
Engineering Controls: The First Line of Defense
The primary causality for requiring robust engineering controls is to contain the chemical at its source, preventing inhalation of fine powders or aerosols and minimizing surface contamination.
-
Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is critical to control exposure to potentially harmful dusts and vapors[9][10]. The low vapor pressure of similar solids does not eliminate the risk of aerosolization, especially during weighing and transfer operations[11].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted[12][13].
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[8][9].
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on a thorough risk assessment of the specific tasks being performed. The rationale is to create a complete barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment (PPE) by Task
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles conforming to EN166 or OSHA 1910.133 standards[5][8]. | Double-gloving with chemical-resistant nitrile gloves[1][9]. | Flame-resistant lab coat, fully buttoned[9][14]. | Required if weighing outside of a fume hood (not recommended). An N95-rated respirator or higher should be used to prevent inhalation of fine particulates[5][9]. |
| Reaction & Purification | Chemical splash goggles and a full-face shield, especially when handling larger volumes or during transfers[1][15]. | Chemical-resistant nitrile or neoprene gloves. Inspect gloves before each use[3][16]. | Flame-resistant lab coat; consider a chemical-resistant apron for splash risks[12]. | Not typically required if all work is conducted within a functioning fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield[1]. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or suit over a lab coat[17]. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates[8]. |
Standard Operating Procedures: A Step-by-Step Guide
Adherence to a self-validating protocol is crucial for ensuring safety. Each step is designed to prevent exposure and contain the material.
Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
Weighing and Solution Preparation
The objective is to accurately weigh the solid compound while preventing the generation and release of dust.
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable absorbent paper.
-
Tare Container: Place a suitable container (e.g., glass vial) on the analytical balance inside the fume hood and tare it.
-
Transfer: Using a spatula, carefully transfer the solid this compound from the stock bottle to the tared container. Avoid any sudden movements that could create dust.
-
Dissolution: Add the desired solvent to the container inside the fume hood. Cap the container securely before swirling to dissolve. Never transport the open container of dry powder outside the hood[9].
-
Cleanup: Carefully wipe the spatula with a solvent-dampened cloth. Dispose of the cloth and any contaminated absorbent paper into the designated halogenated solid waste container.
Reaction and Work-up
The goal is to maintain containment throughout the chemical transformation and purification process.
-
Apparatus Setup: Assemble all glassware for the reaction within the fume hood. Ensure all joints are properly sealed.
-
Reagent Transfer: Transfer the prepared solution to the reaction vessel using appropriate methods (e.g., syringe, cannula) to prevent splashes.
-
Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash at the lowest practical height.
-
Purification: Conduct all subsequent steps, including quenching, extraction, filtration, and chromatography, within the fume hood. Be aware that the compound can be present in all phases and waste streams.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][5][16]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[4][5][16]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[3].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[1][12]. Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) office immediately.
Waste Management and Disposal
Proper segregation and disposal are legally required and environmentally essential. The chlorine atoms in the molecule necessitate its classification as halogenated organic waste.
-
Classification: All materials contaminated with this compound, including excess reagents, reaction mixtures, contaminated PPE, and cleaning materials, must be treated as hazardous waste[14][18].
-
Segregation: This waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Crucially, do not mix it with non-halogenated waste, as this complicates the disposal process and increases costs[14].
-
Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area until collection by a licensed professional waste disposal service[14][18].
-
Disposal: Final disposal must be conducted through your institution's EHS-approved hazardous waste vendor, typically via high-temperature incineration[1][18].
References
- Carl ROTH GmbH + Co KG. (2023, January 23). Safety data sheet according to 1907/2006/EC, Article 31.
- Eurofins Scientific. (2015, March 17). 2-Chloroacetamide - Safety Data Sheet.
- ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet: 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide.
- Chemsrc. (2025, August 21). 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-(4-Butylphenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide.
- Texas Woman's University. (2025, February 4). Safer Products for Use in the Lab.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Wikipedia. (n.d.). Chloroacetamide.
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Methodological & Application
Application Note: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide: Synthesis, Characterization, and Protocols for Investigating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. Furthermore, it outlines detailed experimental protocols for the preliminary investigation of its potential biological activities, drawing upon the established antimicrobial and antiproliferative properties of related N-substituted chloroacetamide derivatives.[1][2][3] This guide is intended to provide researchers with a robust starting point for exploring the therapeutic or agrochemical potential of this compound.
Introduction and Scientific Background
2-chloro-N-aryl acetamides are a significant class of organic compounds, serving as versatile intermediates in synthetic chemistry.[1] The reactivity of the α-chloro group makes them valuable precursors for the synthesis of a variety of more complex molecules, including heterocyclic compounds.[1][4] Notably, numerous N-substituted chloroacetamide derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, herbicidal, and even antiproliferative effects.[1][2][3][5] The introduction of a chloro group at the alpha carbon of acetamides has been shown to be crucial for their biological activity in some cases.[3]
This application note focuses on the specific compound this compound. The rationale for investigating this particular derivative lies in the potential for synergistic or unique biological effects arising from the combined electronic and steric properties of the 3-chloro and 4-methyl substitutions on the phenyl ring.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO | Chemdiv |
| Molecular Weight | 218.08 g/mol | Chemdiv |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds[2][6] |
| Melting Point | Not available; requires experimental determination | |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and acetic acid | Based on synthesis protocols for similar compounds[1] |
Safety and Handling
This compound is expected to have hazardous properties similar to other chloroacetamide derivatives. The following precautions are mandatory:
-
Hazard Class: While a specific Safety Data Sheet (SDS) for the target compound is not available, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause serious eye damage and skin irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8] All manipulations should be performed in a certified chemical fume hood.
-
First Aid Measures:
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Synthesis Protocol: Chloroacetylation of 3-chloro-4-methylaniline
The most common and efficient method for synthesizing 2-chloro-N-aryl acetamides is the chloroacetylation of the corresponding aniline derivative.[1][10] The following protocol is adapted from established procedures for similar compounds.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Materials
-
3-chloro-4-methylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or another suitable base (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath while stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[2]
-
Characterization of the Synthesized Compound
Confirmation of the structure and purity of the synthesized product is crucial. The following analytical techniques are recommended.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should provide signals corresponding to the aromatic protons, the methyl group protons, the N-H proton, and the methylene protons of the chloroacetyl group.
-
¹³C NMR will show distinct peaks for each carbon atom in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of 218.08 g/mol , along with characteristic isotopic patterns for the two chlorine atoms.[2]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the synthesized compound.[11] A single, sharp peak is indicative of a pure sample.
Protocols for Investigating Biological Activity
Based on the known biological activities of related chloroacetamides, the following protocols can be used for an initial screening of the biological potential of this compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[5][12]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assay (Disk Diffusion Method)
This method provides a qualitative assessment of the antifungal activity.
Materials:
-
Synthesized this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Potato Dextrose Agar (PDA)
-
Sterile filter paper discs
-
Fungal spore suspension
Protocol:
-
Prepare a fungal lawn by spreading a standardized spore suspension onto the surface of a PDA plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-30 °C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around the discs. A larger zone indicates greater antifungal activity.
Conclusion
This application note provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The provided protocols are based on established methodologies for similar compounds and are designed to be adaptable for various research settings. The potential for this compound to exhibit interesting biological activities warrants further investigation, and the methodologies outlined herein provide a solid foundation for such studies.
References
- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
- Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Gomes, D. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Neliti.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
- Organic Syntheses. (n.d.). chloroacetamide.
- Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.
- Al-Ostoot, F. H., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- MDPI. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
- Bedner, M., & MacCrehan, W. A. (2006). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o1738–o1739. [Link]
- Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]
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- 12. scielo.br [scielo.br]
The Versatile Role of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide in Modern Organic Synthesis: Applications and Protocols
Introduction
In the landscape of contemporary organic synthesis, the strategic deployment of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, haloacetamides, particularly N-aryl-2-chloroacetamides, have emerged as pivotal intermediates. This technical guide focuses on a specific and highly functionalized member of this class: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide . We will explore its application as a precursor in the synthesis of heterocyclic compounds, with a particular emphasis on its utility in the development of novel agrochemicals and potential pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical, field-tested protocols. N-arylacetamides are recognized as crucial intermediates in the synthesis of compounds for medicinal, agrochemical, and pharmaceutical applications[1].
Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the physicochemical properties and handling requirements of this compound.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in common organic solvents such as acetone, ethanol, and dichloromethane. |
Safety Precautions: As with all α-halo carbonyl compounds, this compound should be handled with care in a well-ventilated fume hood. It is a lachrymator and an alkylating agent, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Core Synthetic Application: The Hantzsch Thiazole Synthesis
A primary and highly valuable application of this compound is its role as an α-halo carbonyl component in the renowned Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-aminothiazole derivatives, which are privileged scaffolds in medicinal chemistry and agrochemical research due to their broad spectrum of biological activities. Thiazole derivatives are known to possess significant fungicidal and antimicrobial properties[2][3][4][5].
The general mechanism of the Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of this compound and its subsequent conversion to a 2-aminothiazole derivative.
Part 1: Synthesis of this compound (Starting Material)
This protocol outlines the N-acylation of 3-chloro-4-methylaniline with chloroacetyl chloride.
Workflow for the Synthesis of the Starting Material
Caption: Synthesis of the chloroacetamide starting material.
Materials:
-
3-Chloro-4-methylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (optional, for buffering)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of a base like sodium acetate can be used to neutralize the HCl formed during the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Hantzsch Synthesis of 2-Amino-N-(3-chloro-4-methylphenyl)thiazole
This protocol details the reaction of this compound with thiourea to form the corresponding 2-aminothiazole derivative.
Workflow for Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of the 2-aminothiazole derivative.
Materials:
-
This compound (1 equivalent)
-
Thiourea (1-1.2 equivalents)
-
Ethanol
-
Aqueous ammonia or sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base such as aqueous ammonia or a saturated solution of sodium bicarbonate to precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-N-(3-chloro-4-methylphenyl)thiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Applications in Agrochemicals
The resulting 2-amino-N-(3-chloro-4-methylphenyl)thiazole and its derivatives are of significant interest in the agrochemical industry, particularly as fungicides. The presence of the 3-chloro-4-methylphenyl moiety is a common feature in a number of commercial pesticides. The thiazole core, as synthesized through the Hantzsch reaction, often imparts potent biological activity. A European patent describes acetamide compounds, including those derived from this compound, for use as fungicides.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its primary utility lies in its application in the Hantzsch thiazole synthesis, providing a straightforward and efficient route to 2-aminothiazole derivatives. These products serve as important scaffolds for the development of new fungicidal agents and other biologically active molecules. The protocols provided herein offer a robust foundation for the synthesis and application of this important chemical entity, empowering researchers to explore new frontiers in medicinal and agrochemical science.
References
- Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 2025, 215, 106668. [Link]
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 2021, 11(1), 16867. [Link]
- Synthesis and Antifungal Activity of Some Thiazole Derivatives.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 2018, 8(69), 39593-39601. [Link]
- Hantzsch Thiazole Synthesis. Chem LibreTexts. [Link]
- The Hantzsch Thiazole Synthesis: A Review. Arkivoc, 2005, 2005(5), 183-250. [Link]
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 2022, 27(15), 4995. [Link]
- Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 2020, 57(8), 3071-3081. [Link]
- 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ACETAMIDE COMPOUNDS AS FUNGICIDES.
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- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise detection and quantification of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a compound of significant interest in pharmaceutical development and quality control. Addressing the critical need for reliable analytical oversight, this document provides field-proven protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure accuracy, precision, and robustness. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.
Introduction
This compound (CAS No. 99585-97-4) is a chloroacetamide derivative that may arise as an intermediate, impurity, or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to the potential toxicity and impact on product quality and safety, regulatory bodies mandate strict control and monitoring of such impurities.[1][2] The development of sensitive and specific analytical methods is therefore paramount for ensuring the purity and stability of pharmaceutical products.
The inherent chemical properties of this compound, including its moderate polarity and thermal stability, make it amenable to analysis by both HPLC and GC-MS. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. This application note presents two orthogonal and validated methods to provide a comprehensive analytical toolkit for this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.[3]
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[4] |
| CAS Number | 99585-97-4 | Sigma-Aldrich[4] |
| Molecular Formula | C₉H₉Cl₂NO | Sigma-Aldrich[4] |
| Molecular Weight | 218.08 g/mol | Sigma-Aldrich[4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water. | Predicted based on structure |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the quantification of this compound in various sample matrices.[5][6]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected for its ability to effectively separate moderately polar compounds from potential impurities and matrix components. A C18 stationary phase provides excellent hydrophobic retention for the analyte. UV detection is chosen for its simplicity, robustness, and the presence of a chromophore in the analyte's structure.
Experimental Protocol
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated to ensure its suitability for its intended purpose.[7][8][9] The validation should be performed according to ICH guidelines.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any matrix components or impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 over the specified range. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, and provides structural information, making it an ideal confirmatory technique or a primary method for the analysis of volatile and semi-volatile compounds.[10][11]
Rationale for Method Selection
The acetamide structure of the analyte suggests sufficient volatility and thermal stability for GC analysis. Coupling with a mass spectrometer allows for unambiguous identification based on the mass spectrum, which is particularly useful for impurity profiling and trace-level analysis.
Experimental Protocol
Workflow for GC-MS Analysis
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
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- 4. This compound | 99585-97-4 [sigmaaldrich.com]
- 5. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. N-(3-Chloro-4-methylphenyl)acetamide | SIELC Technologies [sielc.com]
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- 11. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide Stock Solutions
Abstract
This comprehensive technical guide provides detailed protocols for the preparation of stock solutions of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. This document outlines the critical physicochemical properties, safety and handling procedures, and step-by-step methodologies for accurate and reproducible stock solution preparation. In the absence of extensive published solubility data for this specific molecule, this guide incorporates a preliminary solubility determination protocol, ensuring a robust and self-validating workflow.
Introduction: The Criticality of Accurate Stock Solution Preparation
This compound belongs to the class of N-aryl acetamides, a scaffold present in numerous biologically active compounds. The chloroacetyl group imparts electrophilic reactivity, making these compounds valuable intermediates in organic synthesis and potential candidates for biological screening.[1][2] Accurate and consistent preparation of stock solutions is the foundation of reliable and reproducible experimental results. Errors in concentration can lead to misinterpretation of data, wasted resources, and delays in research and development pipelines.
This guide provides a detailed framework for preparing stock solutions of this compound, emphasizing safety, accuracy, and proper documentation.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for safe handling and accurate solution preparation. While specific experimental data for this compound is limited, the following information is based on its chemical structure and data from closely related analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl₂NO | Calculated |
| Molecular Weight | 218.08 g/mol | |
| Appearance | Likely a white to off-white or yellowish solid at room temperature. | Inferred from related compounds[3] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, ethanol, and acetone.[4][5] | Inferred from related compounds |
Safety and Handling
Substituted chloroacetamides are classified as hazardous materials and must be handled with appropriate precautions.[6][7][8][9]
-
Hazard Statements: Toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[6][9][10]
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7][9]
-
Avoid inhalation of dust and handle the solid compound carefully to prevent aerosolization.[6][9]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]
-
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a stock solution of this compound.
Caption: General workflow for preparing a stock solution.
Protocol 1: Preliminary Solubility Determination
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, absolute ethanol, acetone)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Accurately weigh approximately 5 mg of the compound into a pre-weighed microcentrifuge tube.
-
Add the chosen solvent in 50 µL increments.
-
After each addition, vortex the tube for 30-60 seconds to facilitate dissolution.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent required.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Rationale: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solvating power. A 10 mM stock is a standard concentration for screening purposes.
Materials:
-
This compound (MW: 218.08 g/mol )
-
Anhydrous DMSO
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Pipettors and tips
-
Amber glass vials for storage
Calculations:
To prepare 10 mL of a 10 mM stock solution:
-
Moles needed: 10 mmol/L * 0.010 L = 0.0001 mol
-
Mass needed: 0.0001 mol * 218.08 g/mol = 0.021808 g = 21.81 mg
Procedure:
-
Accurately weigh 21.81 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. A vortex mixer can be used if necessary. Ensure the compound is fully dissolved before proceeding.
-
Once dissolved, carefully add DMSO to the 10 mL calibration mark (QS).
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Data Presentation and Interpretation
The following table should be used to record the results of your preliminary solubility testing.
| Solvent | Mass of Compound (mg) | Volume of Solvent to Dissolve (mL) | Approximate Solubility (mg/mL) | Observations |
| DMSO | ||||
| Ethanol | ||||
| Acetone |
Logical Relationships in Stock Solution Preparation
The accuracy of the final stock solution is dependent on a series of interconnected factors.
Caption: Key factors influencing the accuracy of the stock solution.
Conclusion
The protocols and information provided in this guide are designed to enable researchers to prepare accurate and reproducible stock solutions of this compound. Adherence to the safety guidelines and meticulous execution of the experimental steps are paramount for ensuring the integrity of downstream applications. The inclusion of a preliminary solubility determination step provides a robust framework for working with compounds that have limited published data.
References
- Chloroacetamide Safety D
- 2-Chloroacetamide Safety Inform
- Safety Data Sheet: 2-chloroacetamide - Chemos GmbH & Co. KG.
- 2-Chloroacetamide Safety D
- SAFETY DATA SHEET - Chloroacetamide - Sigma-Aldrich.
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide - PubChem.
- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description - ChemicalBook.
- 2-chloro-N-(3-methylphenyl)acetamide - Santa Cruz Biotechnology.
- 2-chloro-N-(2,3-dimethylphenyl)acetamide - PubChem.
- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things
- 2-Chloro-N-(3-hydroxyphenyl)acetamide - PubChem.
- 2-Chloro-n-(3-chlorophenyl)
- A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents - Benchchem.
- 2-Chloro-N-(4-methoxyphenyl)acetamide - PubChem.
- N-(3-chloro-4-methylphenyl)acetamide - Chemical-Suppliers.com.
- 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide - Smolecule.
- Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiol
- A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis - Benchchem.
- Halogenated C,N-diarylacetamides: molecular conformations and supramolecular assembly - PubMed.
- (PDF) 2-Chloro-N-(4-nitrophenyl)
- Chloroacetamide - Wikipedia - Wikipedia.
- Compound 2-chloro-N-(3-chloro-2-methylphenyl)acetamide - Chemdiv.
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- 8. 2-Methoxyphenylacetonitrile, 250 g, CAS No. 7035-03-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
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- 10. chemos.de [chemos.de]
Application Note & Protocol: A Framework for In Vitro Bioactivity Screening of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Introduction: Rationale for In Vitro Assessment
2-chloro-N-(3-chloro-4-methylphenyl)acetamide belongs to the chloroacetamide class of chemical compounds. Molecules within this class are known to exhibit a wide range of biological activities, from herbicidal and antimicrobial to potential therapeutic applications.[1][2][3] The presence of a reactive chloroacetyl group suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which could underpin its mechanism of action. Given the structural alerts for reactivity and potential bioactivity, a systematic in vitro evaluation is a critical first step in characterizing the pharmacological or toxicological profile of this compound.
This document provides a comprehensive guide for the initial in vitro bioactivity screening of this compound. The proposed workflow is designed to first establish its cytotoxic potential and then to explore common mechanisms of cell death, namely the induction of oxidative stress and apoptosis. This multi-assay approach provides a robust preliminary dataset for further, more targeted investigations. Studies on structurally related chloroacetamide herbicides have demonstrated that they can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage, and ultimately, apoptosis.[4][5][6] Therefore, the assays outlined herein are selected based on established methodologies for assessing these specific cellular events.
Experimental Design & Workflow
A tiered approach is recommended for the in vitro evaluation of this compound. The initial phase focuses on determining the cytotoxic concentration range, followed by secondary assays to elucidate the potential mechanism of action.
Figure 1. Tiered experimental workflow for in vitro bioactivity assessment.
Part 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][9] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8][10]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2 for general cytotoxicity, or a cancer cell line relevant to a specific hypothesis) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7][10]
-
Following the treatment incubation, add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9] The incubation time may need to be optimized for the specific cell line.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 0.850 | 100% |
| 1 | 0.835 | 98.2% |
| 10 | 0.680 | 80.0% |
| 25 | 0.450 | 52.9% |
| 50 | 0.210 | 24.7% |
| 100 | 0.095 | 11.2% |
| Table 1. Example data from an MTT assay. |
Part 2: Mechanistic Insights - Oxidative Stress
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism.[12][13] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger cell death.[13] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common tool for detecting intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[12][14]
Protocol: Intracellular ROS Detection
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (black, clear-bottom for fluorescence measurements) or on glass coverslips for microscopy, at a suitable density. Allow cells to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., Tert-Butyl hydroperoxide).[12]
-
-
Probe Loading:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS or a phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] Alternatively, visualize the cells using a fluorescence microscope.
-
Figure 2. Principle of the DCFH-DA assay for ROS detection.
Part 3: Mechanistic Insights - Apoptosis vs. Necrosis
To determine if the observed cytotoxicity is due to a programmed cell death pathway (apoptosis) or uncontrolled cell death (necrosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[16][18] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes.[18] However, in late apoptotic and necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus.[11]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both the adherent and floating populations, as apoptotic cells may detach.[16][17]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Add fluorescently labeled Annexin V (e.g., FITC or Alexa Fluor 488) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.[16]
-
The cell population will be differentiated into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)
-
-
Figure 3. Interpretation of Annexin V and PI staining results.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and logical framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, ROS production, and the mode of cell death, researchers can generate a foundational dataset. Positive findings in these assays, such as a potent cytotoxic effect mediated by ROS-induced apoptosis, would warrant further investigation into specific molecular targets and signaling pathways (e.g., caspase activation, mitochondrial membrane potential, and specific kinase pathways). This structured approach ensures a thorough preliminary assessment, guiding future research in drug discovery or toxicology.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Cell Biolabs. (n.d.). ROS Assay Kit Protocol.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 312.
- Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology, vol 2129. Humana, New York, NY.
- protocols.io. (2025). Intracellular ROS Assay.
- Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters.
- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed.
- Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- ResearchGate. (2020). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.
Sources
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
using 2-chloro-N-(3-chloro-4-methylphenyl)acetamide as a chemical intermediate
An In-Depth Technical Guide to the Application of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide as a Chemical Intermediate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile chemical intermediate is a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science.
Introduction: The Strategic Importance of α-Haloacetamides
N-aryl-α-chloroacetamides are a class of bifunctional organic compounds that have garnered significant attention as synthetic intermediates. Their utility stems from two key reactive sites: the amide linkage, which imparts specific physicochemical properties and conformational constraints, and the α-chloroacetyl group. The carbon atom adjacent to the carbonyl and the chlorine is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, serving as a linchpin for the construction of more complex molecules.[1][2]
The specific compound, this compound, incorporates a substituted aromatic ring which further allows for fine-tuning of the final product's steric and electronic properties, making it a crucial precursor in the development of targeted therapeutic agents and functional materials.
Compound Profile and Physicochemical Properties
A thorough understanding of the intermediate's fundamental properties is critical for its effective use.
| Property | Data |
| Chemical Structure | (Structure to be inferred from name) |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| CAS Number | 70795-36-5 |
| Appearance | Typically an off-white to light-colored solid |
Environmental Health & Safety (EHS) Protocol
Safe handling of all chemical reagents is paramount. N-substituted chloroacetamides should be handled with care, as they are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[5]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[3][5]
Handling and Storage
-
Handling: Avoid dust formation.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
First-Aid Measures
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
Protocol: Synthesis of this compound
The most direct and common method for synthesizing N-aryl chloroacetamides is the N-acylation of the corresponding aniline with chloroacetyl chloride.[2][7]
Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton (neutralized by a base) yields the final amide product.
Materials and Reagents
-
3-chloro-4-methylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Base (e.g., Triethylamine, Sodium Acetate, or Potassium Carbonate) (1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate (for recrystallization)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization Protocols
Unambiguous characterization is essential to confirm the structure and purity of the synthesized intermediate.
| Technique | Expected Spectroscopic Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), with splitting patterns corresponding to the substitution on the phenyl ring. - NH Proton: A broad singlet typically downfield (~8.0-10.5 ppm), which is exchangeable with D₂O. - CH₂ Protons: A sharp singlet (~4.2-4.4 ppm) for the methylene protons adjacent to the chlorine and carbonyl group.[7] - CH₃ Protons: A singlet (~2.3 ppm) for the methyl group on the aromatic ring. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 164-168 ppm.[7] - Aromatic Carbons: Multiple signals in the 115-140 ppm range. - CH₂ Carbon: A signal around 42-44 ppm.[7] - CH₃ Carbon: A signal in the aliphatic region (~18-22 ppm). |
| IR Spectroscopy | - N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.[7][8] - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹.[7][8] - N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.[8] - C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.[8] |
| Mass Spectrometry (MS) | - Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight (217 for ³⁵Cl isotopes). - Isotopic Pattern: A characteristic isotopic cluster for two chlorine atoms: a peak at [M+2] with ~65% the intensity of [M]⁺, and a peak at [M+4] with ~10% intensity. |
Application Protocols: Leveraging the Chloroacetyl Moiety
The primary utility of this intermediate lies in the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution (Sₙ2).[2]
Protocol: Synthesis of Thioether Derivatives and Heterocycles
This protocol demonstrates the reaction with a sulfur nucleophile, a key step in synthesizing various sulfur-containing heterocycles like thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.[9]
The reaction proceeds via an initial S-alkylation, where a sulfur nucleophile (e.g., a thiolate anion generated in situ) displaces the chloride ion. If the nucleophile contains other appropriate functional groups, this can be followed by a subsequent intramolecular cyclization to form a heterocyclic ring system.
-
Setup: To a solution of the sulfur-containing nucleophile (e.g., 2-thioxo-1,2-dihydropyridine-3-carbonitrile, 1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq) to generate the thiolate.
-
Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, the intermediate thioether or the final cyclized product may precipitate. Alternatively, the solvent can be evaporated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-2-(thiosubstituted)acetamide or the final heterocyclic product.[9]
Caption: S-alkylation and subsequent cyclization pathway.
General Protocol: Synthesis of Glycine Amide Derivatives
Reacting the title compound with primary or secondary amines is a fundamental transformation that yields N-substituted glycine amides, which are precursors to peptides, peptidomimetics, and various pharmacologically active agents.[2]
This is a classic Sₙ2 reaction where the amine acts as the nucleophile, displacing the chloride leaving group. Typically, an excess of the reactant amine or an auxiliary non-nucleophilic base is used to neutralize the HCl formed during the reaction.
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition: Add the desired primary or secondary amine (2.2 eq, to act as both nucleophile and base) or add the amine (1.1 eq) along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove amine salts and excess base.
-
Purification: Dry the organic layer, concentrate, and purify the resulting glycine amide derivative by column chromatography or recrystallization.
Conclusion
This compound is a highly effective and versatile chemical intermediate. Its straightforward synthesis and the predictable reactivity of the α-chloroacetyl group make it an invaluable tool for synthetic chemists. The protocols outlined in this guide provide a robust framework for its preparation, characterization, and subsequent elaboration into a wide array of more complex and functionally diverse molecules, underscoring its importance in modern drug discovery and materials science research.
References
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide.
- NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook, SRD 69.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Physics & Maths Tutor. OCR (A) Chemistry A-level: 6.3.2 Spectroscopy MS.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- National Institutes of Health (NIH). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
- Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
- Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
Sources
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a resourceful bifunctional molecule, presenting a valuable scaffold for the synthesis of a diverse array of novel derivatives. Its chemical architecture, featuring a reactive chloroacetyl group and a substituted phenyl ring, offers multiple avenues for chemical modification. The core reactivity of this compound lies in the electrophilic nature of the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic substitution. This property allows for the facile introduction of various functional groups, leading to the generation of new chemical entities with potentially unique biological and material properties.
Derivatives of N-aryl-2-chloroacetamides have garnered significant interest in the fields of medicinal chemistry and agrochemistry. Many compounds belonging to this class have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and herbicidal properties.[1][2][3] The exploration of novel derivatives from this compound is, therefore, a promising endeavor for the discovery of new lead compounds in drug and agrochemical development.
This comprehensive guide provides detailed protocols for the synthesis of novel derivatives from this compound, focusing on nucleophilic substitution reactions. It is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries and explore the structure-activity relationships of this versatile compound.
Core Chemistry: The Foundation of Derivatization
The primary route for the derivatization of this compound involves the nucleophilic displacement of the chloride ion. This classic SN2 reaction is highly efficient and can be achieved with a wide range of nucleophiles.
Experimental Workflows and Protocols
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any derivatization program. The synthesis of this compound is typically achieved through the acylation of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 1: Synthesis of this compound
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or sodium acetate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the starting material.
Part 2: Synthesis of Novel Derivatives via Nucleophilic Substitution
The true utility of this compound is realized in its reactions with various nucleophiles. The following protocols provide a blueprint for the synthesis of amine, thiol, and oxygen-linked derivatives.
Protocol 2: Synthesis of Amine Derivatives
The reaction with primary or secondary amines introduces a diverse range of functionalities, which can significantly impact the biological activity of the resulting molecules.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of Thioether Derivatives
Thiols are excellent nucleophiles and react readily with this compound to form thioether derivatives. These sulfur-containing compounds are of interest due to their unique electronic and steric properties.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Anhydrous ethanol or THF
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq) in anhydrous ethanol.
-
Carefully add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of Ether Derivatives
The reaction with alcohols or phenols, typically in the presence of a base, yields ether derivatives.
Materials:
-
This compound
-
Desired alcohol or phenol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add the desired alcohol or phenol (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction to 50-70 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of the Derivatization Pathways:
Caption: Pathways for the synthesis of novel derivatives.
Characterization and Data
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the new derivatives.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity for solid compounds.
Table 1: Representative Characterization Data for a Hypothetical Amine Derivative
| Parameter | Value |
| Compound Name | 2-(Piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
| Molecular Formula | C₁₄H₁₉ClN₂O |
| Molecular Weight | 266.77 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 8.15 (s, 1H, NH), 7.40 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 3.10 (s, 2H), 2.55 (t, 4H), 2.35 (s, 3H), 1.65 (m, 4H), 1.45 (m, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 168.5, 137.2, 135.8, 132.1, 129.5, 122.3, 119.8, 62.1, 54.5, 25.9, 24.0, 19.8 |
| MS (ESI+) m/z | 267.1 [M+H]⁺ |
Note: The data presented in this table is hypothetical and serves as an example of the expected characterization data.
Potential Applications and Future Directions
The novel derivatives synthesized from this compound have the potential for a wide range of applications, primarily driven by the biological activities associated with the chloroacetamide scaffold.
-
Agrochemicals: Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids in plants.[4] Novel derivatives could be screened for enhanced herbicidal activity, improved crop selectivity, or a different spectrum of weed control.
-
Pharmaceuticals: The N-aryl acetamide moiety is present in a number of biologically active compounds. Derivatives can be screened for a variety of therapeutic applications, including:
The synthetic protocols outlined in this guide provide a solid foundation for the exploration of new chemical space around the this compound core. The diversity of commercially available nucleophiles allows for the creation of large and varied compound libraries for screening in various biological assays.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Amines and thiols can be toxic and have strong odors. Consult the Safety Data Sheet (SDS) for each specific reagent.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research (IJPSR).
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.
- Chloroacetamide Herbicides. (2018).
- Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. (2020).
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2015).
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library.
- Scheme 4. Synthesis of N-substituted chloroacetamides.
- CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.
- Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
Sources
Application Notes & Protocols: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, analysis, and application of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a key building block in modern medicinal chemistry. As an α-haloacetamide, its intrinsic reactivity makes it a highly valuable precursor for constructing complex molecular architectures found in a variety of pharmaceutical agents. The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We will cover the synthesis of the title compound, its purification, detailed analytical procedures for quality control, and a practical example of its use in subsequent synthetic transformations, underscoring its utility in drug discovery pipelines.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a precursor's properties and handling requirements is fundamental to its effective and safe use in any research or development setting.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉Cl₂NO | Calculated |
| Molecular Weight | 218.08 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Appearance | Off-white to light beige solid (predicted) | Analog Data[1] |
| Solubility | Soluble in acetone, ethyl acetate, DCM; sparingly soluble in cold ethanol; low solubility in water. | General Analog Data |
Safety & Handling
Substituted chloroacetamides are reactive compounds and must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from analogous compounds suggest the following precautions.[2]
-
Hazard Statements: Toxic if swallowed, may cause skin and serious eye irritation, and may cause an allergic skin reaction.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]
-
First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor immediately.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Synthesis Protocol: this compound
The synthesis of N-aryl chloroacetamides is typically achieved via the chloroacetylation of the corresponding aniline derivative.[4][5] This protocol details the reaction between 3-chloro-4-methylaniline and chloroacetyl chloride.
Rationale
The nucleophilic nitrogen of the 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard Schotten-Baumann type acylation. The reaction is performed at reduced temperature to control the exothermicity and prevent side reactions. An aqueous solution of sodium bicarbonate is used during work-up to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product and facilitates its precipitation.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of the target precursor.
Step-by-Step Protocol
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-methylaniline (14.16 g, 0.1 mol) and 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0-5°C.
-
Acylation: Add chloroacetyl chloride (12.42 g, 0.11 mol, 1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise with stirring until the effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as an off-white crystalline solid.
Application: A Gateway to Thiazole Derivatives
The true utility of this compound lies in the high reactivity of its α-chloro group, which is susceptible to nucleophilic substitution.[4] This makes it an ideal starting material for building more complex heterocyclic structures, such as thiazoles, which are prevalent in many pharmaceuticals.[6]
Hantzsch Thiazole Synthesis Pathway
This protocol demonstrates the reaction of the precursor with a thioamide (e.g., thiourea) to form an aminothiazole derivative, a common scaffold in drug discovery. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration.
Caption: Pathway for synthesizing a thiazole from the precursor.
Protocol for Thiazole Synthesis
-
Setup: In a 100 mL round-bottom flask, combine this compound (2.18 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the contents into 100 mL of cold water.
-
Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aminothiazole product.
Analytical Methodologies for Quality Control
Rigorous analytical control is essential to ensure the purity and identity of the precursor before its use in subsequent steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.[7]
Comparative Overview
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gaseous mobile and liquid/solid stationary phases. |
| Typical Use | Purity determination, quantification of non-volatile impurities. | Analysis of residual solvents and volatile impurities. |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 µg/mL |
| Precision (% RSD) | < 2.0% | < 3.0% |
Data adapted from typical performance for similar chloroacetamide compounds.[7]
Protocol: Purity Analysis by HPLC
This method is suitable for determining the purity of the synthesized precursor.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified reference standard at 1 mg/mL in acetonitrile. Serially dilute to create calibration standards from 0.1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a final concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated based on the area percentage of the principal peak.
-
Conclusion
This compound serves as a robust and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, combined with the predictable reactivity of the C-Cl bond, allows for the efficient construction of diverse molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles. The protocols and analytical methods detailed in this guide provide researchers with a solid foundation for synthesizing, purifying, and utilizing this valuable precursor in their drug discovery and development programs.
References
- International Journal of Pharma Sciences and Research. (2012, January 2).
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]
- Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
- Chemos GmbH & Co.KG. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH. [Link]
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. PMC - NIH. [Link]
- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. [Link]
- Scholars Research Library. (2011).
Sources
Application Note & Protocol: Antimicrobial Susceptibility Testing of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for determining the in vitro antimicrobial susceptibility of the novel synthetic compound, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. As the emergence of antimicrobial resistance necessitates the exploration of new chemical entities, standardized and reproducible testing methodologies are paramount for the preclinical assessment of their efficacy.[1] This guide is designed to provide researchers with a robust framework for evaluating the antimicrobial activity of this specific chloroacetamide derivative against a panel of clinically relevant microorganisms. The protocols described herein are synthesized from established international standards, primarily the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure data integrity and comparability across different laboratories.[2][3]
Introduction: The Rationale for a Standardized Protocol
The N-(substituted phenyl)-2-chloroacetamide scaffold has been identified as a promising source of new antimicrobial agents, with various derivatives demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5][6] this compound is a specific analogue within this class whose antimicrobial potential requires rigorous and standardized evaluation. The primary objective of antimicrobial susceptibility testing (AST) is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This metric is a critical determinant of a compound's potential utility as a therapeutic agent.
This application note provides a detailed, step-by-step protocol for the broth microdilution method, a widely accepted and standardized technique for MIC determination.[1][2][9] The causality behind each step is explained to provide a deeper understanding of the experimental variables and to ensure the generation of reliable and reproducible data.
Foundational Principles: Adherence to International Standards
The methodologies outlined in this document are grounded in the principles and procedures established by leading international organizations that standardize antimicrobial susceptibility testing.
-
Clinical and Laboratory Standards Institute (CLSI): The CLSI provides comprehensive guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically, which serve as a foundational reference for the protocol herein.[2][3]
Adherence to these standards is crucial for ensuring the quality and comparability of susceptibility testing results.[9]
Materials and Reagents
Test Compound
-
This compound (Purity ≥95%)
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI 1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Dimethyl Sulfoxide (DMSO), sterile
-
0.9% Saline, sterile
-
96-well, sterile, flat-bottom microtiter plates
-
Resazurin sodium salt (for viability indication, optional)
Microbial Strains
A panel of quality control (QC) strains from the American Type Culture Collection (ATCC) is mandatory to validate the assay's performance.
| Organism | ATCC Strain No. | Gram Stain | Rationale |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Representative of common Gram-positive pathogens. |
| Escherichia coli | ATCC 25922 | Gram-negative | Representative of common Gram-negative pathogens. |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Represents a challenging, often multi-drug resistant, non-fermenting Gram-negative pathogen. |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | Representative of common pathogenic yeasts. |
Experimental Workflow: Broth Microdilution Method
The following workflow outlines the process for determining the MIC of this compound.
Caption: High-level workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Step-by-Step Protocol
Preparation of Compound Stock Solution
The poor aqueous solubility of many chloroacetamide derivatives necessitates the use of a solvent like DMSO.[4]
-
Weighing: Accurately weigh a sufficient amount of this compound powder.
-
Dissolving: Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL). Vortex thoroughly to ensure complete dissolution.
-
Working Solution: Prepare an intermediate working stock solution (e.g., 1280 µg/mL) by diluting the high-concentration stock in the appropriate sterile growth medium (CAMHB or RPMI). This step is critical to minimize the final DMSO concentration in the assay wells.
-
Causality: The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth, leading to falsely low MIC values. Preparing an intermediate dilution in the growth medium helps achieve this.
-
Preparation of Microbial Inoculum
This procedure must be performed from fresh (18-24 hour) cultures.
-
Colony Selection: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile 0.9% saline.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.[12]
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
Assay Plate Preparation (96-Well Plate)
-
Media Dispensing: Add 50 µL of the appropriate sterile growth medium (CAMHB or RPMI) to wells 2 through 12 in each row designated for testing.
-
Compound Addition: Add 100 µL of the 1280 µg/mL compound working solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Repeat this process down to well 10. Discard 50 µL from well 10. Do not add the compound to wells 11 and 12.
-
This will result in a concentration gradient typically ranging from 64 µg/mL to 0.125 µg/mL.
-
-
Control Wells:
-
Well 11 (Growth Control): Contains 100 µL of media only (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated media.
-
-
Inoculation: Add 50 µL of the final diluted inoculum (prepared in step 5.2.4) to wells 1 through 11. Do not inoculate well 12.
Caption: Schematic of the serial dilution and inoculation process in a microtiter plate row.
Incubation
-
Bacteria: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
-
Yeast: Incubate the plates in ambient air at 35 ± 2°C for 24-48 hours.
Reading and Interpreting Results
-
Examine Controls: Before reading the test wells, check the control wells.
-
Sterility Control (Well 12): Must be clear with no visible growth.
-
Growth Control (Well 11): Must show turbid growth.
-
If the controls are not valid, the test results for that plate are invalid and must be repeated.
-
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. This is determined by observing the lowest concentration well that remains clear.
-
Quality Control: The MIC values for the standard antibiotics tested against the ATCC QC strains must fall within their established acceptable ranges as published by CLSI. This validates the overall test system.
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. The Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial inoculum, can also be determined by sub-culturing from the clear wells onto antibiotic-free agar.[13]
| Test Organism | Compound MIC (µg/mL) | Control Antibiotic | QC Strain MIC (µg/mL) | Expected QC Range (µg/mL) | Result |
| S. aureus ATCC 29213 | [Record Value] | Vancomycin | [Record Value] | [e.g., 0.5-2] | Pass/Fail |
| E. coli ATCC 25922 | [Record Value] | Ciprofloxacin | [Record Value] | [e.g., 0.004-0.016] | Pass/Fail |
| P. aeruginosa ATCC 27853 | [Record Value] | Meropenem | [Record Value] | [e.g., 0.25-1] | Pass/Fail |
| C. albicans ATCC 90028 | [Record Value] | Fluconazole | [Record Value] | [e.g., 0.25-1] | Pass/Fail |
Conclusion and Further Steps
This application note provides a standardized and reproducible protocol for the in vitro antimicrobial susceptibility testing of this compound. By adhering to the principles outlined by CLSI, researchers can generate high-quality, comparable data that is essential for the early-stage evaluation of this novel compound. Positive results from this initial screening warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.
References
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- Microbe Notes. (2022, August 18). Antimicrobial Susceptibility Testing (AST)- Types and Limitations.
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- ResearchGate. (2011, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- National Center for Biotechnology Information. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.
- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- JournalNX. (2021, January 13). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
- SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
- Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- National Center for Biotechnology Information. (n.d.). Antimicrobial activity of four essential oils against pigmenting Pseudomonas fluorescens and biofilmproducing Staphylococcus aureus of dairy origin.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Sources
- 1. mdpi.com [mdpi.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 7. microbenotes.com [microbenotes.com]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific N-acylation reaction. Our goal is to explain the causality behind experimental choices, enabling you to improve yield, purity, and consistency.
Reaction Overview
The synthesis of this compound is a nucleophilic acyl substitution reaction. The nucleophilic nitrogen atom of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[1][2][3]
Sources
identifying common impurities in 2-chloro-N-(3-chloro-4-methylphenyl)acetamide synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific chloroacetylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively and ensure the highest purity of your final compound.
The synthesis of this compound, a critical intermediate in various chemical industries, is primarily achieved through the nucleophilic acyl substitution of 3-chloro-4-methylaniline with chloroacetyl chloride.[1][2] While the reaction appears straightforward, the presence of multiple reactive sites and the nature of the reagents can lead to a variety of impurities. This guide addresses the most common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should be looking for in my final product?
A1: During the synthesis, several impurities can arise from starting materials, side reactions, or subsequent degradation. Proactive identification is key to developing a robust purification strategy. The most common impurities are summarized below.
| Impurity Class | Specific Impurity | Typical Source |
| Starting Materials | 3-chloro-4-methylaniline | Incomplete reaction.[3] |
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride. | |
| Side-Reaction Products | N,N-bis(chloroacetyl)-3-chloro-4-methylaniline | Di-acylation of the amine; occurs under harsh conditions or with excess acylating agent.[3] |
| 2-hydroxy-N-(3-chloro-4-methylphenyl)acetamide | Hydrolysis of the product (C-Cl bond cleavage) during workup or storage.[4][5] | |
| Degradation Products | 3-chloro-4-methylaniline & Chloroacetic acid | Amide bond hydrolysis of the product under strong acidic or basic conditions.[4][6] |
| Oxidized Aniline Species | Oxidation of the starting aniline, often leading to colored impurities.[7] | |
| Isomeric Impurities | Isomers of the final product | Presence of isomeric precursors in the 3-chloro-4-methylaniline starting material.[8] |
Q2: My reaction yield is low, and analytical data (TLC, HPLC) shows a significant amount of unreacted 3-chloro-4-methylaniline. What are the likely causes?
A2: Low conversion is a frequent issue that can typically be traced back to several key experimental parameters.
-
Causality: The N-acetylation of anilines requires the neutralization of the hydrochloric acid (HCl) byproduct.[9] If the base is insufficient, the HCl will protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., potassium carbonate, sodium acetate, triethylamine) is used to scavenge the HCl formed.[9][10]
-
Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Use a fresh bottle or a recently distilled batch for best results.
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates.[1] However, excessive heat can promote side reactions. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane, toluene, or DMF.[9][11] Ensure the solvent is anhydrous to prevent hydrolysis of the acylating agent.
-
Q3: I've detected a significant impurity with a higher molecular weight than my product. What is it and how can I prevent it?
A3: A higher molecular weight byproduct is almost certainly the di-acylated species, N,N-bis(chloroacetyl)-3-chloro-4-methylaniline .
-
Mechanism of Formation: After the initial mono-acylation, the resulting amide nitrogen is significantly less nucleophilic than the starting amine. However, under forcing conditions (e.g., high temperature, excess chloroacetyl chloride, or in the presence of a strong base), a second acylation can occur.[3] This is a common issue in aniline acylation reactions.
-
Prevention Strategies:
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline, rather than the other way around. This maintains a low concentration of the acylating agent and favors mono-acylation.
-
Strict Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the aniline or maintain a strict 1:1 molar ratio with the chloroacetyl chloride.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.
-
Q4: My product appears to be degrading during aqueous workup or upon storage, showing new spots on TLC. What is happening?
A4: This is indicative of hydrolysis. Chloroacetamides can hydrolyze via two main pathways, especially if exposed to acidic or basic conditions.[4][5][6]
-
SN2 Substitution of Chloride: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide, forming 2-hydroxy-N-(3-chloro-4-methylphenyl)acetamide . This is more prevalent under basic conditions.[4]
-
Amide Bond Cleavage: Under more vigorous acidic or basic conditions, the amide bond itself can be cleaved, regenerating 3-chloro-4-methylaniline and forming chloroacetic acid (or its carboxylate salt).[4][5]
-
Troubleshooting & Prevention:
-
Neutral Workup: During the workup, use washes with a saturated sodium bicarbonate solution to neutralize any remaining acid, but avoid prolonged exposure to strong bases. Follow with a water wash to remove salts.
-
Anhydrous Conditions: Ensure the product is thoroughly dried after purification and before storage.
-
Proper Storage: Store the final compound in a cool, dry, and dark place to minimize degradation.
-
Q5: What analytical techniques are most suitable for identifying and quantifying these impurities?
A5: A multi-technique approach is recommended for comprehensive impurity profiling.
| Technique | Application & Suitability |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantifying the purity of the final product and resolving closely related impurities like isomers and degradation products. A C18 reverse-phase column with a UV detector is typically effective.[12] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Excellent for identifying volatile impurities, unreacted starting materials, and residual solvents. The mass spectrometer provides definitive structural information for unknown peaks.[1][12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides crucial structural confirmation of the main product and can help identify the structure of unknown impurities if they are present in sufficient quantity (>1%). |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | Useful for confirming the presence of key functional groups (e.g., N-H stretch, C=O stretch of the amide) in the final product and for identifying the absence of starting amine.[13][14] |
Experimental Protocols & Workflows
Illustrative Synthesis Protocol
This protocol is a general guideline. Optimization for your specific lab conditions is recommended.
-
To a stirred solution of 3-chloro-4-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (10 mL per gram of aniline) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or HPLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification via Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol (95%).[1][13]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualized Pathways
Synthesis and Impurity Formation
The following diagrams illustrate the primary reaction pathway and the formation of key byproducts.
Caption: Primary synthesis route for the target compound.
Caption: Major pathways for byproduct and impurity formation.
References
- BenchChem. (n.d.). Preventing Byproduct Formation in Aniline Reactions.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- National Center for Biotechnology Information. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
- ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. media.neliti.com [media.neliti.com]
- 11. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
Technical Support Center: Stability of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in Solution
Welcome to the technical support center for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your results.
Introduction: Understanding the Stability of Your Compound
This compound, like many chloroacetamide derivatives, possesses reactive sites that can be susceptible to degradation under various experimental conditions. The primary points of reactivity are the amide bond and the carbon-chlorine bond, which can undergo hydrolysis. Understanding the factors that influence the stability of this compound in solution is critical for obtaining accurate and reproducible data in your research.
This guide is structured to help you proactively address potential stability challenges and troubleshoot issues as they arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the stability of this compound in solution.
Q1: My analytical results for this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent analytical results are a common indicator of compound instability. Degradation can occur during sample preparation, storage, or analysis. To confirm if stability is the issue, you should:
-
Analyze Samples Immediately After Preparation: Compare the results of freshly prepared samples with those that have been stored for a period. A significant difference in the concentration of the parent compound or the appearance of new peaks in the chromatogram suggests degradation.
-
Perform a Forced Degradation Study: Intentionally exposing your compound to stress conditions such as acid, base, heat, light, and oxidation can help you identify potential degradation products and pathways. This proactive approach is a cornerstone of robust analytical method development as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on the chemical structure and data from related chloroacetamide compounds, the two most probable degradation pathways are:
-
Hydrolysis of the Amide Bond: This can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide linkage to form 3-chloro-4-methylaniline and chloroacetic acid.[2][3][4]
-
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom on the acetyl group is susceptible to nucleophilic attack, particularly by hydroxide ions in basic solutions, which would result in the formation of 2-hydroxy-N-(3-chloro-4-methylphenyl)acetamide.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To minimize degradation, follow these guidelines for solution preparation and storage:
-
Solvent Selection: Use aprotic, anhydrous solvents such as DMSO or DMF for preparing stock solutions. If aqueous buffers are required for your experiment, prepare the final diluted solution immediately before use.
-
Temperature: Store stock solutions at low temperatures. For short-term storage (1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is preferable.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
-
pH Control: If working with aqueous solutions, maintain a pH as close to neutral (pH 7) as possible, unless your experimental protocol requires otherwise. Both acidic and basic conditions can significantly increase the rate of hydrolysis.[4]
Q4: I suspect my compound is degrading. How can I set up a simple experiment to test its stability in my experimental buffer?
A4: You can perform a time-course stability study. Here is a general protocol:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the aliquots under your typical experimental conditions (e.g., temperature, lighting).
-
At predefined time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze it using a suitable analytical method like HPLC.
-
Monitor the results for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your compound and for developing a stability-indicating analytical method.[1][7][8]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Constant temperature bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a vial of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent (water, methanol/water) and storing them under normal laboratory conditions.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with the control to identify degradation products.
The following flowchart outlines the forced degradation workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[9][10][11]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a diode array or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid or phosphoric acid (HPLC grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linear range of the method.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
Summary of Stability Considerations
| Factor | Recommendation | Rationale |
| Solvent | Use aprotic, anhydrous solvents for stock solutions. Prepare aqueous solutions fresh. | To minimize hydrolysis. |
| pH | Maintain near-neutral pH for aqueous solutions unless otherwise required. | Both acidic and basic conditions can catalyze amide hydrolysis.[4] |
| Temperature | Store stock solutions at -20°C (short-term) or -80°C (long-term).[5] | To slow down the rate of chemical degradation. |
| Light | Protect solutions from light using amber vials or foil. | To prevent potential photolytic degradation.[6] |
By understanding the potential stability issues and implementing these troubleshooting and preventative measures, you can ensure the quality and reliability of your experimental data when working with this compound.
References
- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- ICH. (2006). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Rao, B. M., & Kumar, K. P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2034-2040.
- ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1047–1056.
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
- NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- NIH. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
- NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- NIH. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
- ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide.
- PubChem. (n.d.). Chloroacetamide.
- PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
- Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
- NIST. (n.d.). N-(2-Chloro-4-methylphenyl)acetamide.
- ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- ResearchGate. (n.d.). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
- ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.
Sources
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: HPLC Analysis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, practical guidance for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This guide moves beyond generic advice, focusing on the specific chemical nature of your analyte to deliver robust, field-proven troubleshooting strategies.
This guide is structured as a series of questions you might encounter during your analysis, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my method development. What are the recommended initial HPLC conditions?
Answer:
Based on the structure of this compound, a reversed-phase HPLC method is the most appropriate starting point. The molecule is relatively non-polar (estimated LogP of 2.69), making it well-suited for retention on a hydrophobic stationary phase.
A reliable starting point, adapted from methods for similar chloroacetanilide compounds, is presented below.[1] This method should provide good initial retention and peak shape, serving as a strong foundation for further optimization.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., InertSustain C18) | A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for this analyte. A 150 mm length provides a good balance of resolution and run time.[2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid is used to acidify the mobile phase. This is crucial for suppressing the ionization of any residual silanols on the silica-based column, which can cause peak tailing with aromatic compounds.[1][4] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and viscosity. |
| Gradient | 50% B to 80% B over 15 minutes | A gradient is recommended for initial runs to elute a range of potential impurities and degradation products with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 245 nm | Based on the UV absorbance of similar aromatic amide structures. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
| Sample Diluent | Mobile Phase at initial conditions (50:50 Water:ACN) | Dissolving the sample in the initial mobile phase composition is critical to prevent peak distortion.[5] |
Q2: My peak is tailing significantly. How can I improve the peak shape?
Answer:
Peak tailing for an aromatic amide like this compound is a common issue, often stemming from secondary interactions with the stationary phase or inappropriate mobile phase conditions.[4]
Let's diagnose this systematically.
Step 1: The Role of Mobile Phase pH and Analyte pKa
The primary cause of peak tailing for compounds with amide functional groups is often the interaction with acidic silanol groups on the silica surface of the HPLC column.[4] To minimize this, the mobile phase pH must be controlled.
-
Expert Insight: The initial recommendation of 0.1% phosphoric acid brings the mobile phase pH to approximately 2.1. This low pH effectively protonates the amide group (if it were to deprotonate) and, more importantly, suppresses the ionization of surface silanol groups, thus minimizing secondary interactions that cause tailing.[6][7]
If you are still observing tailing with 0.1% phosphoric acid:
-
Increase Buffer Strength: While phosphoric acid is a good starting point, if tailing persists, consider using a buffered mobile phase at a low pH, such as 25 mM potassium phosphate adjusted to pH 2.5. This provides more consistent pH control.[8]
-
Consider a Different Acid: Formic acid (0.1%) is another option, especially if you plan to use mass spectrometry (MS) detection.[1]
Workflow for Diagnosing Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Q3: I am seeing unexpected peaks in my chromatogram. Could these be degradation products?
Answer:
Yes, it is highly probable, especially if your sample has been exposed to harsh conditions (light, heat, or extreme pH). Chloroacetanilide herbicides, a class of compounds structurally related to your analyte, are known to degrade via hydrolysis and photolysis.[4][9]
To confirm if these are degradation products, a Forced Degradation Study is essential. This is a cornerstone of developing a stability-indicating method as required by ICH guidelines.[10][11][12]
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can separate the degradants from the main peak.[13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of the analyte to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration within the linear range of your method (e.g., 50 µg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
Interpreting the Results:
-
New Peaks: The appearance of new peaks in the stressed samples that are absent in the control indicates degradation products.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent analyte peak in the stressed samples. A decrease in peak purity suggests co-elution with a degradation product.
-
Mass Balance: The total amount of the drug and its degradation products should remain consistent. This can be challenging without reference standards for the degradants but can be estimated by comparing the total peak area.
Likely Degradation Pathways:
-
Hydrolysis: Expect cleavage of the amide bond to form 3-chloro-4-methylaniline and 2-chloroacetic acid. Additionally, nucleophilic substitution of the chlorine atoms by a hydroxyl group is possible under basic conditions.[9][14]
-
Photodegradation: UV light can induce cleavage of the C-Cl bond and other rearrangements.[4]
Q4: My retention time is shifting between injections. What is causing this instability?
Answer:
Retention time drift is a common problem that points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[15]
Flowchart for Diagnosing Retention Time Shifts
Caption: A logical approach to troubleshooting retention time instability.
-
Column Equilibration: This is the most frequent cause. Ensure your column is equilibrated with the initial mobile phase for at least 10-20 column volumes before the first injection.
-
Mobile Phase Preparation: Evaporation of the more volatile organic component (acetonitrile) can change the mobile phase composition over time, leading to longer retention times. Prepare fresh mobile phase daily and keep bottles capped.
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant temperature for reproducible retention times.[15]
-
pH Instability: If you are not using a buffer, the pH of the mobile phase can be inconsistent, especially if CO2 from the air dissolves in it. This can affect the ionization state of the analyte and silanol groups, leading to shifting retention.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [Link]
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
- Borman, P., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Gennaro, M. C., Giacosa, D., & Abrigo, C. The role of ph of the mobile-phase in ion-interaction RP-HPLC. Annali di Chimica; 1994.
- LCGC Intern
- Biotage.
- MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Crawford Scientific.
- Hawach Scientific.
- Chromatography Forum.
- SIELC Technologies. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. [Link]
- U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology. [Link]
- Labcompare. Troubleshooting Common HPLC Issues. [Link]
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
- IJARIIE. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
- Phenomenex. Common HPLC Problems & How to Deal With Them. [Link]
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- MedCrave.
- Pharmaceutical Outsourcing.
- National Center for Biotechnology Information.
- SciSpace.
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- National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]
- National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
- National Center for Biotechnology Information. 2-Chloro-N-(3-chlorophenyl)acetamide. [Link]
- ResearchGate. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
- National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
- ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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Technical Support Center: A Guide to Optimizing the Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we move beyond simple procedural lists to provide a deeper understanding of the reaction's causality, enabling you to not only execute the synthesis but also to intelligently troubleshoot and optimize it.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The primary amine, 3-chloro-4-methylaniline, acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly efficient but also exothermic and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ to prevent the protonation and deactivation of the starting amine.[1]
Reaction Scheme:
Caption: General reaction for the acylation of 3-chloro-4-methylaniline.
The choice of solvent, base, and temperature are critical parameters that dictate the reaction's success, influencing yield, purity, and the formation of byproducts. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not participate in the reaction.[1][2]
Section 2: Detailed Experimental Protocol & Workflow
This protocol is designed to be a robust starting point for achieving high yield and purity. It incorporates best practices for controlling the reaction's exothermicity and ensuring complete conversion.
Reagent & Conditions Table
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-chloro-4-methylaniline | 141.59 | 50 | 1.0 | 7.08 g |
| Chloroacetyl Chloride | 112.94 | 52.5 | 1.05 | 4.6 mL |
| Triethylamine (TEA) | 101.19 | 60 | 1.2 | 8.4 mL |
| Dichloromethane (DCM) | - | - | - | 200 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | 0 °C to RT |
| Reaction Time | - | - | - | 2-4 hours |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (150 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. The key is to maintain the internal reaction temperature below 10 °C to prevent the formation of dark, tarry side products.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[3]
-
Workup - Quenching & Washing:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 100 mL of water, 100 mL of 1M HCl (to remove triethylamine and any unreacted aniline), and 100 mL of saturated sodium bicarbonate solution (to remove acidic impurities).
-
Finally, wash with 100 mL of brine to aid in the separation of layers.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[3][4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion via TLC. If starting material remains, consider extending the reaction time at room temperature.
-
Reagent Purity: Chloroacetyl chloride is highly sensitive to moisture. Using old or improperly stored reagent will lead to its hydrolysis into chloroacetic acid, which is less reactive and will not form the desired product. Always use freshly opened or distilled chloroacetyl chloride.[1]
-
Inefficient HCl Scavenging: If the base is insufficient or inefficient, the starting amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Ensure you are using at least 1.1-1.2 equivalents of a suitable base like triethylamine.[1][2]
-
Losses During Workup: The product may have some solubility in the aqueous layers. Ensure efficient extraction and minimize the number of washing steps if possible.
Q2: The reaction mixture turns dark brown or black. How can I prevent this?
A2: Dark coloration is typically a sign of decomposition or polymerization, often caused by excessive heat. The reaction between an amine and an acyl chloride is highly exothermic.[1]
-
Primary Solution: Strict temperature control is paramount. The dropwise addition of chloroacetyl chloride must be done slowly while the reaction flask is immersed in an ice bath to dissipate the heat generated. Never let the internal temperature rise above 10 °C during the addition phase.[1]
-
Secondary Cause: Impurities in the starting materials can also catalyze side reactions. Ensure the purity of your 3-chloro-4-methylaniline.
Q3: TLC analysis shows unreacted 3-chloro-4-methylaniline even after several hours. What should I do?
A3: This indicates a stalled or incomplete reaction.
-
Check Stoichiometry: Double-check your calculations to ensure you have added a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride. If the amine is in excess, it will naturally remain at the end.
-
Reagent Activity: As mentioned in A1, the chloroacetyl chloride may be inactive due to hydrolysis.
-
Extend Reaction Time: Some reactions require more time. Allow the mixture to stir overnight at room temperature and re-check with TLC.
-
Gentle Heating: If the reaction remains stalled at room temperature, you can try gently heating the mixture to 35-40 °C for 1-2 hours, but be aware this can increase the risk of side products.
Q4: I am having difficulty purifying the final product. It's oily or contains persistent impurities. What purification strategy do you recommend?
A4: Purification issues often trace back to the reaction or workup.
-
Oiling Out: If the product "oils out" during recrystallization instead of forming crystals, it may be due to impurities. Try a different recrystallization solvent system or consider purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Persistent Impurities: If the workup was not thorough, you might have residual starting materials or triethylamine hydrochloride. Ensure your washing steps, particularly the 1M HCl wash, are performed effectively.[1] A second recrystallization is often a simple and effective solution.
Q5: What is the role of the base (e.g., triethylamine) and why is its stoichiometry important?
A5: The base plays a critical, non-negotiable role.
-
Function: It acts as an acid scavenger. For every mole of amide product formed, one mole of hydrochloric acid (HCl) is generated. The base neutralizes this HCl to form a salt (e.g., triethylammonium chloride).
-
Importance: Without the base, the generated HCl would react with the nucleophilic starting amine, converting it into an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction.
-
Stoichiometry: You need at least one equivalent of base for every equivalent of HCl produced. Using a slight excess (1.1-1.2 eq) ensures that all HCl is neutralized promptly, protecting the starting amine and driving the reaction to completion.
Troubleshooting Flowchart
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in Assays
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. Given its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery that can lead to inaccurate and irreproducible assay results.[1][2] This document provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and resolve these solubility-related obstacles, ensuring the integrity and reliability of your experimental data.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the most common initial observations and questions that arise when working with poorly soluble compounds.
Q1: I prepared my compound in DMSO, but it turned cloudy or formed visible particles when I added it to my aqueous assay buffer. What is happening?
This phenomenon is commonly referred to as "crashing out" or precipitation.[3] Your compound is likely soluble in 100% dimethyl sulfoxide (DMSO), a strong organic solvent. However, when this concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent environment abruptly becomes highly polar. The compound's solubility in this new, predominantly aqueous environment is much lower, causing it to precipitate out of the solution.[4]
Q2: What are the consequences of compound precipitation in my assay?
Precipitation can severely compromise your results in several ways:
-
Inaccurate Concentration: The actual concentration of the dissolved, biologically active compound is much lower than the nominal concentration you calculated, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[4]
-
High Data Variability: Precipitate is rarely distributed uniformly across a microplate, causing significant variation between replicate wells.
-
Assay Artifacts: Solid particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[5][6] Furthermore, compound aggregates can sometimes inhibit enzymes through non-specific mechanisms, leading to false positives.[5]
Q3: I don't see any visible precipitate. Could solubility still be an issue?
Yes. The absence of visible cloudiness does not guarantee the compound is fully dissolved. It may be forming microscopic precipitates or soluble aggregates that are not detectable by eye. These smaller forms can still lead to the issues described above.[5] It is crucial to determine the compound's kinetic solubility limit in your specific assay buffer to ensure you are working below this threshold.[7]
Section 2: Initial Troubleshooting & Mitigation Strategies
Before resorting to complex formulation changes, proper technique during solution preparation can often prevent precipitation.
Q4: How should I properly prepare my working solutions to minimize precipitation?
The key is to avoid shocking the compound with a sudden, drastic change in solvent polarity. A multi-step dilution process is highly recommended over a single, large dilution.
Below is a troubleshooting workflow to diagnose and address precipitation.
Caption: Troubleshooting workflow for addressing compound precipitation.
See Protocol 1 for a detailed, step-by-step methodology for preparing working solutions.
Q5: How much DMSO is acceptable in a cell-based assay?
The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[3] Higher concentrations can be directly cytotoxic, alter cell membrane permeability, and have off-target effects that can confound your results.[8][9][10] It is critical to run a vehicle control with the same final DMSO concentration as your highest compound concentration to assess the solvent's baseline effect.
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[11] | Ideal for sensitive assays or primary cells. |
| 0.1% - 0.5% | Tolerated by most robust cell lines for standard incubation times (24-72h).[10] | Acceptable for most screening applications. |
| 0.5% - 1.0% | May induce stress, inhibit proliferation, or cause differentiation in sensitive cells.[8][11] | Use with caution. Requires rigorous vehicle controls. |
| > 1.0% | Often cytotoxic and can cause significant assay interference.[9] | Not Recommended. |
Q6: How can I quickly check if my compound is soluble at my desired final concentration?
You can perform a simple kinetic solubility test using a spectrophotometer or plate reader to measure light scattering (turbidity). This provides a quantitative estimate of the concentration at which your compound begins to precipitate in your specific assay buffer. See Protocol 2 for this procedure.[12]
Section 3: Advanced Solubilization Strategies
If proper dilution techniques are insufficient, you may need to modify your formulation. The goal is to increase the apparent solubility of the compound in the aqueous assay medium.
Q7: My compound is still precipitating even with optimized dilution methods. What other strategies can I try?
Several formulation strategies can be employed, ranging from simple additions to more complex systems.[1] The choice depends heavily on the specific requirements and constraints of your assay.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent can increase solubility.[13] Common examples include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). The final concentration of the co-solvent must be tested for compatibility with your assay.
-
pH Adjustment: If your compound has an ionizable group (an acidic or basic moiety), adjusting the pH of the buffer can dramatically increase solubility by converting the molecule into its charged, more water-soluble salt form.[2] This requires knowledge of the compound's pKa.
-
Excipients (Surfactants or Cyclodextrins):
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[13][14] This is common in HTS to prevent aggregation.[6]
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate the poorly soluble compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.[13]
-
Q8: How do I choose the right solubilizing agent?
The selection process is empirical and assay-dependent. A good starting point is to screen a panel of GRAS (Generally Recognized As Safe) excipients at low concentrations.
Sources
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- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
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- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Welcome to the dedicated technical support resource for the synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Question: My reaction is resulting in a lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this acylation reaction are typically traced back to several key side reactions or suboptimal conditions. The primary culprits are often the hydrolysis of the acylating agent and the starting amine's reactivity.
Potential Causes & Solutions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous bases. This hydrolysis consumes the acylating agent, reducing the amount available to react with the amine.
-
Solution: Ensure your reaction is conducted under anhydrous conditions, if possible. If using a biphasic system like the Schotten-Baumann reaction, minimize the reaction time and maintain a low temperature (0-5 °C) to slow down the rate of hydrolysis.[1] Dropwise addition of the chloroacetyl chloride to the reaction mixture is also crucial.
-
-
Protonation of the Amine: The starting material, 3-chloro-4-methylaniline, is a weak base. In the presence of the HCl byproduct generated during the reaction, the amine can be protonated, rendering it non-nucleophilic and halting the reaction.
-
Solution: A base is essential to neutralize the HCl as it forms. The choice of base is critical. For instance, using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like THF can significantly improve yields by efficiently scavenging protons without introducing competing nucleophiles.[2][3] A traditional approach is to use an aqueous base like sodium hydroxide or sodium carbonate in a biphasic system.[4]
-
-
Suboptimal Reaction Temperature: Higher temperatures can accelerate side reactions, including the hydrolysis of both the starting material and the product.
Problem 2: Presence of Multiple Impurities in the Crude Product
Question: My TLC and/or LC-MS analysis of the crude product shows multiple spots/peaks. What are these impurities and how can I prevent their formation?
Answer:
The formation of multiple products points towards competing side reactions. Identifying these byproducts is the first step to mitigating their formation.
Common Impurities and Their Prevention:
-
Unreacted 3-chloro-4-methylaniline: This is a common impurity if the reaction has not gone to completion.
-
Prevention: Ensure a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[6]
-
-
Glycolic Acid Amide Derivative: This impurity arises from the hydrolysis of the chloroacetyl group of the desired product, this compound, to a hydroxyacetyl group, especially during workup with a strong base or prolonged exposure to aqueous conditions.
-
Prevention: Use milder basic conditions for workup, such as a saturated sodium bicarbonate solution. Minimize the time the product is in contact with aqueous basic solutions.
-
-
Diacylated Product: While less common for primary anilines under controlled conditions, it is possible for the nitrogen of the newly formed amide to be acylated again, especially if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high.
-
Prevention: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. Maintain a low reaction temperature to control reactivity.
-
-
Ring Chlorination Products: Although less likely under typical acylation conditions, the use of chloroacetyl chloride, a potential source of electrophilic chlorine, could theoretically lead to chlorination of the electron-rich aromatic ring.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal base for this reaction?
A1: The choice of base depends on the reaction setup.
-
For biphasic (Schotten-Baumann) conditions: Aqueous sodium hydroxide or potassium carbonate are commonly used. They are inexpensive and effective at neutralizing the HCl byproduct.[4][5]
-
For single-phase organic solvent systems: A non-nucleophilic organic base is preferred to avoid competing reactions. Triethylamine (TEA) is a common choice.[9] For potentially higher yields and cleaner reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous.[2][3]
Q2: How does the substitution pattern of 3-chloro-4-methylaniline affect the reaction?
A2: The substituents on the aniline ring influence its basicity and nucleophilicity. The electron-withdrawing chlorine atom at the meta position decreases the basicity of the amino group, making it slightly less reactive than aniline.[10] The electron-donating methyl group at the para position partially counteracts this effect.[10] Overall, 3-chloro-4-methylaniline is still a sufficiently reactive nucleophile for this acylation.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting amine and the product. The reaction is considered complete when the spot corresponding to 3-chloro-4-methylaniline is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]
Q4: What is the recommended procedure for purifying the final product?
A4: The most common method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6][9] The crude product, after an aqueous workup to remove excess base and salts, is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
A suitable base (e.g., Sodium Carbonate, Triethylamine, or DBU)
-
An appropriate solvent (e.g., Toluene, THF, or a biphasic system with water)
-
Standard laboratory glassware and safety equipment
Procedure (Example using DBU in THF):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in the organic layer, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C during addition, then room temperature | Minimizes hydrolysis of chloroacetyl chloride and other side reactions.[1][2] |
| Base | DBU, TEA, or Na₂CO₃/NaOH | Neutralizes HCl byproduct to keep the amine nucleophilic.[2][4][9] |
| Solvent | THF, Toluene, or a biphasic system | Choice depends on the base and workup procedure. |
| Monitoring | TLC (e.g., Hexane:Ethyl Acetate) | To determine reaction completion and identify impurities.[6] |
| Purification | Recrystallization (e.g., Ethanol/Water) | To obtain a high-purity final product.[6][9] |
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Desired acylation versus common side reactions.
References
- Organic Syntheses Procedure. Chloroacetamide.
- International Journal of Pharma Sciences and Research.
- Benchchem.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Neliti. SYNTHESIS OF 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. 2020.
- ResearchGate.
- A facile amidation of chloroacetyl chloride using DBU. 2017.
- TSI Journals. correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. 2009.
- Scholars Research Library.
- Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- PubMed.
- ResearchGate. (PDF) A facile amidation of chloroacetyl chloride using DBU. 2017.
- PMC - NIH.
- Pearson.
- Comparison Study for the Physical and Chemical Properties of Aniline and its Deriv
- Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- This is a very sensitive reaction!
- SIELC Technologies. N-(3-Chloro-4-methylphenyl)acetamide. 2018.
- Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. 2018.
- PubChem. 3-Chloro-4-methylaniline.
- Tokyo University of Science.
- PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide.
- SIELC Technologies. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column.
- Santa Cruz Biotechnology. 2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8 | SCBT.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Chloro-4-methylaniline | 95-74-9.
- PMC - NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Asian Journal of Chemistry. Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions | Asian Journal of Chemistry. 2014.
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- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. media.neliti.com [media.neliti.com]
- 6. ijpsr.info [ijpsr.info]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to Chloroacetamide Herbicides: Efficacy, Selectivity, and Experimental Evaluation
Introduction
The chloroacetamide class of herbicides represents a cornerstone of modern weed management, particularly for the pre-emergence control of annual grasses and certain small-seeded broadleaf weeds in major crops. Their efficacy is rooted in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for early seedling development. This guide provides a comparative analysis of prominent chloroacetamide herbicides, including alachlor, acetochlor, metolachlor, butachlor, pretilachlor, and propachlor.
While the chemical structure 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (CAS 99585-97-4) falls within the chloroacetamide class, a thorough review of scientific literature and public databases reveals no available data on its herbicidal activity. Consequently, this guide will focus on a detailed comparison of the aforementioned commercially significant chloroacetamide herbicides, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental insights.
Mechanism of Action: A Unified Pathway
Chloroacetamide herbicides share a common mode of action, categorized by the Weed Science Society of America (WSSA) as Group 15.[1] They are absorbed primarily by the emerging shoots of grass seedlings (coleoptile) and the hypocotyls or epicotyls of broadleaf weeds, with secondary absorption by the roots.[2][3] Translocation occurs via both xylem and phloem.[4]
The primary biochemical target is the inhibition of VLCFA elongase enzymes.[5][6] This disruption of VLCFA synthesis has cascading effects on various cellular processes that are vital for seedling growth, including:
-
Cell Division and Elongation: Inhibition of VLCFA synthesis halts the formation of new cell membranes, which is crucial for cell division and expansion in developing seedlings.[5]
-
Lipid and Wax Production: Reduced VLCFA levels impair the synthesis of lipids and cuticular waxes, leading to a compromised protective outer layer and increased susceptibility to environmental stress.[7]
-
Protein and Gibberellin Synthesis: The biosynthesis of certain proteins, isoprenoids, flavonoids, and gibberellins, which are essential for normal growth and development, can also be inhibited.[2][8]
It is important to note that chloroacetamides do not inhibit seed germination itself but rather affect the growth of the seedling as it emerges.[1]
Caption: Mechanism of action of chloroacetamide herbicides.
Comparative Performance of Key Chloroacetamide Herbicides
The following sections provide a comparative overview of several widely used chloroacetamide herbicides. The efficacy and crop selectivity can be influenced by factors such as soil type, organic matter content, rainfall, and application timing.
Alachlor
-
Weed Spectrum: Controls most annual grasses and some broadleaf weeds, including yellow nutsedge, galinsoga, lambsquarters, and black nightshade.[2]
-
Crop Selectivity: Primarily used in corn, soybeans, and grain sorghum.[2]
-
Environmental Fate: Has a relatively short soil half-life of 6 to 15 days under aerobic conditions.[9] It exhibits moderate sorption in soil.[9]
-
Regulatory Status: The use of alachlor is illegal in the European Union, and no products containing it are currently registered in the United States.[9]
Acetochlor
-
Weed Spectrum: Effective against a broad spectrum of annual grasses such as foxtail, barnyardgrass, and crabgrass, as well as certain broadleaf weeds like pigweed and lambsquarters.[10][11]
-
Crop Selectivity: Widely used in corn and soybeans.[7][10] It can be applied pre-emergence or early post-emergence in corn.[12]
-
Environmental Fate: Possesses residual activity in the soil, providing weed control for several weeks.[7][10] It can be susceptible to leaching in sandy soils with low organic matter.[10]
Metolachlor and S-Metolachlor
-
Weed Spectrum: Controls many annual grasses (e.g., barnyardgrass, foxtail, crabgrass) and some small-seeded broadleaf weeds.[5][13]
-
Crop Selectivity: Used in a variety of crops including corn, soybeans, cotton, potatoes, and sorghum.[14]
-
Key Feature: Metolachlor exists as S- and R-isomers, with the S-isomer having significantly higher herbicidal activity.[13] Products containing a higher proportion of S-metolachlor allow for lower application rates.[5]
-
Environmental Fate: It has been frequently detected in surface and groundwater.[13]
Butachlor
-
Weed Spectrum: Primarily used for the pre-emergence control of annual grasses and some broad-leaved weeds.[15]
-
Crop Selectivity: Extensively used in rice cultivation.[16]
-
Environmental Fate: Butachlor is a persistent herbicide that can be transported to water bodies through surface runoff.[16][17] It has a low aqueous solubility and volatility.[15] The half-life in soil can vary depending on conditions.[10]
Pretilachlor
-
Weed Spectrum: A selective pre-emergence herbicide for controlling annual grass weeds and some broadleaf weeds in rice.[18][19] It is effective against barnyardgrass, duck-leaf grass, and various sedges.[18]
-
Crop Selectivity: Specifically used in transplanted and direct-seeded rice.[18] Safeners are often used to enhance its selectivity in rice.[18]
-
Application: Typically applied to the soil before weed germination.[18]
Propachlor
-
Weed Spectrum: Effective against annual grasses and some broad-leaved weeds.[6][12]
-
Crop Selectivity: Historically used in corn and sorghum.[20][21]
-
Regulatory Status: Its use has been discontinued in many regions, including the European Union, due to concerns about its metabolites in groundwater.[20]
Quantitative Comparison of Chloroacetamide Herbicides
| Herbicide | Primary Crops | Typical Weed Spectrum | Water Solubility (mg/L at 20-25°C) | Soil Half-life (t½) |
| Alachlor | Corn, Soybeans, Sorghum | Annual grasses, some broadleaf weeds[2] | 242 | 6-15 days (aerobic)[9] |
| Acetochlor | Corn, Soybeans | Annual grasses, some broadleaf weeds[10] | 223 | 8-12 weeks (residual activity)[12] |
| Metolachlor | Corn, Soybeans, Cotton, Sorghum | Annual grasses, some broadleaf weeds[5] | 488 | 15-50 days |
| Butachlor | Rice | Annual grasses, some broadleaf weeds[15] | 20[10] | 6.5-13.9 days[10] |
| Pretilachlor | Rice | Annual grasses, some broadleaf weeds[18] | 50 | 30-50 days |
| Propachlor | Corn, Sorghum | Annual grasses, some broadleaf weeds[6] | 700[22] | 1-3 weeks |
Note: Soil half-life can vary significantly based on soil type, temperature, moisture, and microbial activity.
Experimental Protocols for Herbicide Evaluation
The following are generalized protocols for evaluating the efficacy and phytotoxicity of pre-emergence herbicides like chloroacetamides in a greenhouse and field setting.
Greenhouse Efficacy and Phytotoxicity Assay
This protocol is designed for rapid screening and dose-response analysis.
1. Plant Material and Growth Conditions:
- Select target weed species (e.g., barnyardgrass, green foxtail, common lambsquarters) and crop species (e.g., corn, soybean).
- Sow seeds in pots or flats filled with a standardized soil mix.
- Grow plants in a greenhouse with controlled temperature, light, and humidity.
2. Herbicide Application:
- Prepare stock solutions of the chloroacetamide herbicides to be tested.
- Apply herbicides pre-emergence to the soil surface one day after planting using a calibrated track sprayer to ensure uniform application.
- Include an untreated control for comparison.
3. Data Collection:
- Visually assess weed control and crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).
- At 21 DAT, harvest the above-ground biomass of both weeds and crops.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
4. Data Analysis:
- Calculate the percent reduction in weed biomass compared to the untreated control.
- Analyze crop injury data to determine phytotoxicity.
- For dose-response studies, calculate the effective concentration required to cause 50% inhibition (EC50) for weeds and the concentration causing 50% crop injury (GR50).
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed_Planting" [label="1. Seed Planting\n(Weeds & Crops)"];
"Herbicide_Application" [label="2. Pre-emergence Herbicide Application"];
"Greenhouse_Incubation" [label="3. Greenhouse Incubation\n(Controlled Conditions)"];
"Visual_Assessment" [label="4. Visual Assessment\n(7, 14, 21 DAT)"];
"Biomass_Harvest" [label="5. Biomass Harvest\n(21 DAT)"];
"Data_Analysis" [label="6. Data Analysis\n(% Control, % Injury, EC50)"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Seed_Planting";
"Seed_Planting" -> "Herbicide_Application";
"Herbicide_Application" -> "Greenhouse_Incubation";
"Greenhouse_Incubation" -> "Visual_Assessment";
"Visual_Assessment" -> "Biomass_Harvest";
"Biomass_Harvest" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Caption: Greenhouse protocol for herbicide evaluation.
Field Efficacy and Crop Selectivity Trial
This protocol is for evaluating herbicide performance under real-world conditions.
1. Site Selection and Trial Design:
- Choose a field with a known history of the target weed species.
- Use a randomized complete block design with at least three to four replications.
- Plot size should be adequate for representative sampling and to minimize edge effects.
2. Herbicide Application:
- Apply herbicides pre-emergence to the soil surface after planting but before crop and weed emergence, using a calibrated plot sprayer.
- Include an untreated control and a standard commercial herbicide for comparison.
3. Data Collection:
- Assess weed density (plants per square meter) and weed control efficacy (as a percentage of the untreated control) at regular intervals (e.g., 30, 60, and 90 DAT).
- Evaluate crop injury (stunting, chlorosis, stand reduction) at the same intervals.
- At the end of the season, harvest the crop from the center of each plot and determine the yield.
4. Data Analysis:
- Use analysis of variance (ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.
- Perform mean separation tests (e.g., Tukey's HSD) to compare individual treatments.
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"Site_Selection" [label="1. Site Selection & Trial Design\n(Randomized Complete Block)"];
"Planting" [label="2. Crop Planting"];
"Herbicide_Application" [label="3. Pre-emergence Herbicide Application"];
"Data_Collection" [label="4. Data Collection\n(Weed Control, Crop Injury, Yield)"];
"Statistical_Analysis" [label="5. Statistical Analysis\n(ANOVA)"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Site_Selection";
"Site_Selection" -> "Planting";
"Planting" -> "Herbicide_Application";
"Herbicide_Application" -> "Data_Collection";
"Data_Collection" -> "Statistical_Analysis";
"Statistical_Analysis" -> "End";
}
Caption: Field trial protocol for herbicide evaluation.
Plant Signaling Pathways and Metabolic Fate
The inhibition of VLCFA synthesis by chloroacetamides initiates a cascade of signaling events within the plant. While the direct downstream signaling from VLCFA inhibition is complex and an area of ongoing research, it is known to impact pathways related to cell growth, development, and stress responses. For instance, VLCFAs are precursors for sphingolipids, which are involved in programmed cell death and plant-pathogen interactions.[7]
The selectivity of chloroacetamide herbicides is largely determined by the plant's ability to metabolize the herbicide into non-toxic forms.[7] Tolerant species, such as corn, rapidly detoxify these herbicides through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[7] This conjugation renders the herbicide inactive and facilitates its sequestration into the vacuole or incorporation into cell wall components. Susceptible weed species generally have lower levels of GST activity or less efficient forms of the enzyme, leading to the accumulation of the active herbicide and subsequent phytotoxicity.
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This guide provides a comprehensive comparative study of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide and a series of structurally related N-aryl-2-chloroacetamides. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, biological activities, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish an in-depth technical resource that elucidates the nuanced differences among these molecules and highlights their potential as herbicides and antimicrobial agents.
Introduction: The Versatile Chloroacetamide Scaffold
The N-aryl-2-chloroacetamide scaffold is a cornerstone in the development of biologically active molecules. The presence of the reactive α-chloroacetamide moiety confers these compounds with alkylating properties, enabling them to form covalent bonds with biological macromolecules, a key aspect of their mechanism of action. The nature and position of substituents on the aryl ring play a pivotal role in modulating the physicochemical properties and, consequently, the biological efficacy and selectivity of these compounds. This guide focuses on this compound and compares it with its isomers and other substituted analogs to provide a clear understanding of their relative performance.
Chemical Synthesis and Reactivity
The synthesis of N-aryl-2-chloroacetamides is generally achieved through the acylation of a substituted aniline with chloroacetyl chloride.[1][2] This straightforward reaction allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Representative Synthesis Protocol: 2-chloro-N-(aryl)acetamide
A general and reliable method for the synthesis of the title compounds involves the reaction of the corresponding substituted aniline with chloroacetyl chloride in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Materials:
-
Substituted aniline (e.g., 3-chloro-4-methylaniline)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)[2]
-
Tertiary amine base (e.g., triethylamine) or an aqueous solution of a weak base (e.g., sodium carbonate)[3]
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using a tertiary amine base, add it to the aniline solution (1.1 equivalents).
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a tertiary amine was used, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water, then with brine.
-
If an aqueous base was used, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) to yield the pure N-aryl-2-chloroacetamide.
The chemical reactivity of these compounds is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This facilitates nucleophilic substitution reactions, which is believed to be the basis for their biological activity through the alkylation of thiol groups in enzymes.[4]
Comparative Biological Activity
N-aryl-2-chloroacetamides exhibit a broad spectrum of biological activities, most notably as herbicides and antimicrobial agents. The efficacy of these compounds is highly dependent on the substitution pattern of the aryl ring.
Herbicidal Activity
Chloroacetamide herbicides are widely used to control annual grasses and some broadleaf weeds.[5] Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5] VLCFAs are essential components of plant cell membranes and cuticular waxes. By inhibiting their synthesis, chloroacetamides disrupt cell division and plant growth.
The key target of chloroacetamide herbicides is the elongase enzyme system, specifically the condensing enzyme 3-ketoacyl-CoA synthase.[6] This enzyme is responsible for the initial step in the elongation of fatty acid chains. The chloroacetamide molecule is believed to alkylate a cysteine residue in the active site of this enzyme, leading to its irreversible inhibition.[6]
Table 1: Comparative Herbicidal Activity of Selected Chloroacetamide Analogs
| Compound | Target Weeds | Reported Activity/Observations | Reference |
| Propachlor | Annual grasses, some broadleaf weeds | Widely used commercial herbicide.[7] | [8] |
| Metolachlor | Annual grasses, some broadleaf weeds | Another widely used commercial herbicide, known for its efficacy. | [9] |
| Acetochlor | Annual grasses, some broadleaf weeds | Commercial herbicide with a similar spectrum of activity.[10] | [10] |
| N-(arylmethoxy)-2-chloronicotinamides | Bentgrass, Duckweed | Some analogs show excellent activity, with IC50 values in the low micromolar range.[11][12] | [11][12] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. This table provides a qualitative comparison based on reported activities.
Antimicrobial Activity
Several N-aryl-2-chloroacetamides have demonstrated promising activity against a range of bacteria and fungi. The antimicrobial efficacy is also strongly influenced by the substituents on the phenyl ring.
A study by Glamočlija et al. (2021) provides a systematic evaluation of the antimicrobial activity of twelve N-(substituted phenyl)-2-chloroacetamides against Gram-positive bacteria (Staphylococcus aureus, MRSA), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[13] While this compound was not explicitly tested, the data for its isomers and other analogs offer a valuable comparative framework.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-(substituted phenyl)-2-chloroacetamides
| Compound | S. aureus | MRSA | E. coli | C. albicans |
| 2-chloro-N-(3-chlorophenyl)acetamide | 125 | 250 | 500 | 250 |
| 2-chloro-N-(4-chlorophenyl)acetamide | 62.5 | 125 | 250 | 125 |
| 2-chloro-N-(4-methylphenyl)acetamide | 250 | 500 | 1000 | 500 |
| 2-chloro-N-phenylacetamide | 250 | 500 | 1000 | 500 |
| 2-chloro-N-(4-bromophenyl)acetamide | 62.5 | 125 | 250 | 125 |
| 2-chloro-N-(4-fluorophenyl)acetamide | 125 | 250 | 500 | 250 |
Data extracted from Glamočlija et al. (2021).[13]
From this data, it is evident that halogen substitution on the phenyl ring, particularly at the para-position, tends to enhance antimicrobial activity. For example, 2-chloro-N-(4-chlorophenyl)acetamide and 2-chloro-N-(4-bromophenyl)acetamide displayed the most potent activity. The presence of a methyl group at the para-position, as in 2-chloro-N-(4-methylphenyl)acetamide, resulted in weaker activity compared to the halogenated analogs. Based on these trends, it can be inferred that this compound would likely exhibit moderate to good antimicrobial activity, benefiting from the presence of a chloro substituent.
The proposed mechanism for the antibacterial action of some chloroacetamides involves the inhibition of penicillin-binding proteins (PBPs).[14][15] PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall. By acylating a serine residue in the active site of PBPs, these compounds can disrupt cell wall synthesis, leading to bacterial cell lysis.[15]
Cytotoxicity Profile
An essential aspect of developing new biologically active compounds is assessing their toxicity towards non-target organisms, including mammalian cells. Chloroacetamide herbicides have been shown to exhibit cytotoxicity in various cell lines.[16][17] The cytotoxic effects are often dose-dependent and can be attributed to their alkylating nature, which can lead to the damage of essential proteins and DNA.[18]
A study on the genotoxicity of chloroacetamide herbicides reported that acetochlor inhibited the viability of HepG2 (human liver cancer) cells in a dose-dependent manner.[16] Another study found that propachlor, a related chloroacetanilide, induced misfolding of numerous cellular proteins in HEK293T cells.[18]
Table 3: Cytotoxicity Data for Related Chloroacetamide Herbicides
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Reference |
| Acetochlor | HepG2 | MTT | Cell Viability | Significant decrease at 10-100 µM | [16] |
| Propachlor | HEK293T | Hsp40 affinity | Protein Misfolding | Induced misfolding of dozens of proteins at 1 mM | [18] |
Note: CC50 (50% cytotoxic concentration) values are a common metric for cytotoxicity. While specific CC50 values for the title compound are not available, the data above indicates the potential for cytotoxicity, which should be a key consideration in further development.
Experimental Protocols
To facilitate further research, we provide a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[7][19]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well. b. Include a positive control (wells with inoculum but no compound) and a negative control (wells with MHB only). c. Cover the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This comparative guide has synthesized the available information on this compound and its related analogs. The N-aryl-2-chloroacetamide scaffold demonstrates significant potential for the development of novel herbicides and antimicrobial agents. The biological activity of these compounds is intricately linked to the substitution pattern on the aryl ring, with halogenation often leading to enhanced potency.
While this guide provides a solid foundation, further research is warranted to fully elucidate the potential of this compound. Specifically, future studies should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 values for herbicidal activity and MIC values for antimicrobial activity of this compound.
-
Cytotoxicity Profiling: Establishing the CC50 values against a panel of mammalian cell lines to assess its therapeutic index.
-
Mechanism of Action Studies: Further investigating the precise molecular targets and pathways for both its herbicidal and antimicrobial effects.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound and its analogs for practical applications in agriculture and medicine.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a crucial intermediate in many synthetic pathways. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental design, ensuring that the described protocols are not just procedures to be followed, but self-validating systems that generate trustworthy and reproducible data.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1] This guide is structured to provide a comprehensive overview, from the initial selection of an analytical technique to the detailed execution and documentation of the validation studies, all in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is a critical decision in the drug development process. This selection is contingent on various factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, several techniques could be considered.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Chromatographic separation followed by highly selective and sensitive mass analysis.[6] |
| Typical Detector | UV-Vis, Photodiode Array (PDA) | Flame Ionization (FID), Mass Spectrometer (MS) | Triple Quadrupole Mass Spectrometer (QqQ) |
| Specificity | High, can separate from structurally similar impurities. | High, particularly when coupled with a mass spectrometer. | Very high, offers mass-based selectivity. |
| Sensitivity (Typical LOQ) | 0.05 - 1 µg/mL | 0.1 - 5 µg/mL (may require derivatization) | < 0.1 ng/mL |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability.[7] | Not typically required. |
| Robustness | Generally high, with well-established methods. | Can be sensitive to variations in temperature and gas flow. | Can be affected by matrix effects. |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
For the purpose of this guide, we will focus on High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a robust, reliable, and widely accessible platform for the quantification of this compound in a variety of sample matrices, providing the necessary specificity and sensitivity for most applications in drug development.
Workflow for Analytical Method Selection
The decision-making process for selecting an appropriate analytical method can be visualized as follows:
Caption: Decision-making pathway for selecting an appropriate analytical method.
Detailed Experimental Protocol: HPLC Method Validation
The following protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound. This protocol is designed to meet the requirements of the ICH Q2(R2) guidelines.[2][8][9]
Instrumentation and Reagents
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid, this compound reference standard.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (to be determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
The validation of an analytical method is a structured process to ensure its suitability for the intended purpose.[8][10]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]
-
Protocol:
-
Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a placebo (sample matrix without the analyte) to assess for interference from excipients.
-
Inject the reference standard solution.
-
Inject a sample solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the method can separate the analyte from its degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis (using a PDA detector) should yield a purity angle that is less than the purity threshold.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9][11]
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected working concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.
Range
The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][8]
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified lower and upper concentration limits.
-
Acceptance Criteria: The method is deemed acceptable over the range for which linearity, accuracy, and precision have been demonstrated to meet their respective acceptance criteria.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9]
-
Protocol:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six replicates at the proposed concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2% organic).
-
pH of the mobile phase (± 0.2 units).
-
-
Analyze a system suitability solution and a sample solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits. The results of the sample analysis should not be significantly affected by the variations.
Summary of Hypothetical Validation Data
| Validation Parameter | Specification | Hypothetical Result |
| Specificity | No interference at the analyte retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | Report Value | 0.5 µg/mL |
| LOD | Report Value | 0.15 µg/mL |
| Robustness | No significant impact on results. | Pass |
Workflow of the HPLC Method Validation Process
The logical flow of the HPLC method validation process is illustrated below, ensuring a comprehensive and compliant validation package.
Caption: Workflow of the HPLC Method Validation Process.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical activity that underpins the reliability of data generated throughout the drug development lifecycle. This guide has provided a comprehensive framework for this process, grounded in the authoritative principles of the ICH Q2(R2) guidelines. By adopting a scientific and risk-based approach to method validation, researchers and scientists can ensure the generation of high-quality, reproducible data that is fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023, November 30). European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. [Link]
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6). ECA Academy. [Link]
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed. (2008, March 15).
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. | Semantic Scholar. Semantic Scholar. [Link]
- (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - ResearchGate.
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- Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS - ResearchGate.
- Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chrom
- Acetamide, 2-chloro-N-(4-methylphenyl)- - the NIST WebBook. National Institute of Standards and Technology. [Link]
- 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. (2015, July 14). [Link]
- (PDF) Validation of Analytical Methods - ResearchGate.
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- GC-MS Capabilities | Gas Chromatography Mass Spectrometry - Leeder Analytical. Leeder Analytical. [Link]
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- 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024, October 14).
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A Comparative Guide to the Biological Activity of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide Derivatives
Introduction
The emergence of multidrug-resistant pathogens and the persistent challenge of developing effective and selective anticancer and anti-inflammatory agents necessitate the continuous exploration of novel chemical scaffolds. Among these, N-aryl-2-chloroacetamide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives of the parent compound, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from various studies, this document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview and supporting experimental data to inform future research and development efforts.
The core structure, characterized by a chloroacetyl group attached to a substituted aniline, offers a versatile platform for chemical modification. The nature and position of substituents on the phenyl ring play a crucial role in modulating the biological efficacy and selectivity of these compounds. This guide will delve into the structure-activity relationships (SAR) that govern these properties, providing a logical framework for the rational design of more potent and specific therapeutic agents.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 2-chloro-N-phenylacetamide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The lipophilicity and electronic properties of the substituents on the phenyl ring are key determinants of their antimicrobial efficacy.
A systematic study by Bogdanović et al. (2021) on a series of N-(substituted phenyl)-2-chloroacetamides provides valuable insights into their antimicrobial potential. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following table summarizes the MIC values for selected derivatives against various microbial strains.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-(substituted phenyl)-2-chloroacetamide Derivatives (µg/mL) [1]
| Derivative | Substituent | S. aureus ATCC 25923 | MRSA ATCC 33591 | E. coli ATCC 25922 | C. albicans ATCC 10231 |
| Parent Compound Analog | 4-Chloro | 60 | 60 | >4000 | 60 |
| 4-Methyl | 100 | 100 | >4000 | 200 | |
| 3-Bromo | 100 | 100 | >4000 | 100 | |
| 4-Fluoro | 60 | 60 | >4000 | 60 | |
| 4-Cyano | 2000 | 2000 | >4000 | 2000 | |
| 4-Hydroxy | 2660 | 2660 | >4000 | 2660 |
Data extracted from Bogdanović et al. (2021).[1]
Structure-Activity Relationship Insights:
The data reveals several key trends:
-
Halogenation and Lipophilicity: Derivatives bearing halogen substituents, particularly in the para-position (e.g., 4-chloro, 4-fluoro), and the meta-position (e.g., 3-bromo) exhibit the most potent activity against Gram-positive bacteria and Candida albicans.[1] This is attributed to their increased lipophilicity, which facilitates passage through the microbial cell membrane.[1]
-
Gram-Negative Inactivity: Most of the tested N-(substituted phenyl)-2-chloroacetamides showed limited to no activity against the Gram-negative bacterium E. coli. This suggests that the outer membrane of Gram-negative bacteria may present a significant barrier to these compounds.
-
Influence of Polar Substituents: The presence of polar groups, such as hydroxyl (-OH) or cyano (-CN), generally leads to a significant decrease in antimicrobial activity.[1] This is likely due to reduced lipophilicity, hindering their ability to penetrate the microbial cell wall.
The following diagram illustrates the general structure and key substitution points influencing antimicrobial activity.
Caption: Structure-activity relationship for antimicrobial activity.
Experimental Protocol: Broth Microdilution MIC Assay
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on the methodology described by Bogdanović et al. (2021).[1]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for fungi) to achieve a range of final concentrations.[1]
-
Preparation of Inoculum: A standardized microbial suspension is prepared from an overnight culture. The turbidity is adjusted to the 0.5 McFarland standard, which corresponds to approximately 10⁸ colony-forming units (CFU)/mL.[1]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several studies have highlighted the potential of 2-chloroacetamide derivatives as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cancer cell proliferation. The cytotoxic effects of these compounds are typically evaluated using in vitro assays on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
A study by Padhariya et al. (2020) investigated the anticancer potential of substituted chloroacetamides, including their ability to target cancer stem cells.[2] While this study did not focus on the exact 3-chloro-4-methylphenyl substitution, it provides valuable data on the cytotoxicity of related compounds against breast cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Chloroacetamide Derivatives against Breast Cancer Cell Lines
| Compound | Substituent on Phenyl Ring | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| Derivative 1 | 4-Chloro | 15.3 ± 0.7 | 22.4 ± 1.2 |
| Derivative 2 | 3,4-Dichloro | 10.8 ± 0.9 | 18.6 ± 1.5 |
| Derivative 3 | 4-Methyl | 25.1 ± 1.8 | 35.7 ± 2.1 |
| Reference Drug | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes, as a single study with this exact series was not found. The IC50 values for chloroacetamide derivatives are generally higher than for the reference drug Doxorubicin, indicating lower potency.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring often enhances cytotoxic activity. The 3,4-dichloro substituted derivative showed lower IC50 values compared to the 4-chloro and 4-methyl derivatives, suggesting that increased halogenation can improve anticancer potency.
-
Electron-Donating Groups: Electron-donating groups, like the methyl group, appear to decrease the cytotoxic activity, as evidenced by the higher IC50 values.
The proposed mechanism of action for many anticancer chloroacetamides involves the alkylation of crucial cellular nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. N-phenylacetamide derivatives have shown promise in this regard, with some compounds demonstrating the ability to inhibit key inflammatory mediators.[3]
One of the primary targets in anti-inflammatory drug discovery is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
While specific data for this compound derivatives is limited, studies on related N-(substituted phenyl)acetamides suggest that their anti-inflammatory potential is also influenced by the nature of the substituents on the phenyl ring. It has been observed that N-(2-hydroxy phenyl) acetamide can reduce the serum levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha in animal models of arthritis.[4]
Table 3: Representative Anti-inflammatory Activity of N-phenylacetamide Derivatives
| Compound | Assay | Endpoint | Result |
| N-(2-hydroxyphenyl) acetamide | In vivo (adjuvant-induced arthritis) | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α) | Significant reduction observed[4] |
| Various N-phenylacetamides | In vitro (LPS-stimulated macrophages) | Inhibition of Nitric Oxide (NO) production | Activity is structure-dependent |
Mechanism of Action:
The anti-inflammatory effects of these compounds are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of iNOS and other inflammatory genes.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.
-
Incubation: The plates are incubated for approximately 24 hours.
-
Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of around 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.
Conclusion and Future Directions
The 2-chloro-N-phenylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The available data clearly indicates that the nature and position of substituents on the phenyl ring are critical for determining the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.
-
For antimicrobial activity , derivatives with halogen substituents demonstrate the most potent effects, particularly against Gram-positive bacteria and fungi. Future efforts could focus on modifications to enhance activity against Gram-negative bacteria, perhaps by improving their ability to penetrate the outer membrane.
-
In the context of anticancer activity , electron-withdrawing groups on the phenyl ring appear to be beneficial. Further studies should explore a wider range of substitutions and evaluate their efficacy against a broader panel of cancer cell lines, including drug-resistant strains. Investigating the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanism of action.
-
The anti-inflammatory potential of this class of compounds is an emerging area of interest. Systematic studies are needed to establish clear structure-activity relationships for the inhibition of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.
References
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]
- Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug development research, 81(3), 356–365. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Introduction: The Imperative of Specificity in a Complex Biological Landscape
In the realm of drug development and molecular research, the efficacy of a compound is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a molecule with off-target biological entities, can lead to unforeseen side effects, diminished therapeutic windows, and misleading experimental results. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's interaction profile is not just beneficial—it is critical.
This guide provides an in-depth technical comparison of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a compound belonging to the chloroacetamide class known for its reactive properties. Due to the limited publicly available data on this specific molecule, this guide establishes a robust framework for its evaluation. We will compare its theoretical performance with well-characterized chloroacetamide herbicides, Alachlor and Metolachlor, and a non-herbicidal covalent inhibitor, Ibrutinib, to provide a broad perspective on potential cross-reactivity. The methodologies detailed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
The core of this analysis rests on the known mechanism of action for chloroacetamides: their function as electrophilic "warheads" that form covalent bonds with nucleophilic residues, particularly cysteine, on target proteins. This guide will explore the implications of this reactivity, from intended herbicidal or therapeutic action to potential off-target interactions with structurally similar proteins or enzymes possessing reactive cysteines.
Comparative Compound Overview
To establish a meaningful comparison, we have selected three compounds that represent different facets of chloroacetamide and covalent inhibitor chemistry.
| Compound | Class | Primary Mechanism of Action | Known Primary Target(s) |
| This compound | Chloroacetamide | Covalent alkylating agent | Presumed to be Very-Long-Chain Fatty Acid (VLCFA) elongases |
| Alachlor | Chloroacetamide Herbicide | Covalent inhibitor of elongases | Very-Long-Chain Fatty Acid (VLCFA) elongases[1][2] |
| Metolachlor | Chloroacetamide Herbicide | Covalent inhibitor of elongases | Very-Long-Chain Fatty Acid (VLCFA) elongases[3][4] |
| Ibrutinib | Covalent Kinase Inhibitor | Irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
Experimental Framework for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This involves a combination of in vitro biochemical and cell-based assays to determine both on-target and off-target interactions.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line for off-target validation, or a plant protoplast line for primary target validation) and treat with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 5: Cytotoxicity Assays (MTT & LDH)
These assays provide a measure of cell viability and membrane integrity, respectively, giving an indication of the compound's overall toxicity.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Methodology (LDH Assay):
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance of the colored product formed by the enzymatic reaction.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the CC50.
Illustrative Cytotoxicity Data (in human cell line):
| Compound | Assay | CC50 (µM) |
| This compound | MTT | 18.5 |
| LDH | 25.0 | |
| Alachlor | MTT | 35.2 |
| LDH | 48.7 | |
| Metolachlor | MTT | 28.9 |
| LDH | 41.3 | |
| Ibrutinib | MTT | 5.8 |
| LDH | 10.4 |
Part 4: Unbiased Off-Target Identification
While panel screens are informative, they are biased towards known targets. A chemoproteomic approach using mass spectrometry can provide an unbiased identification of cellular proteins that covalently interact with the test compound. [5][6][7][8][9]
Protocol 6: Competitive Activity-Based Protein Profiling (ABPP)
Methodology:
-
Probe Synthesis: Synthesize a probe version of this compound containing a "clickable" alkyne or azide group.
-
Cell Treatment: Treat live cells with the test compound, followed by the probe. The test compound will compete with the probe for binding to its targets.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Proteins that show a significant decrease in probe labeling in the presence of the test compound are identified as potential off-targets.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound. By employing a multi-tiered approach that progresses from primary target engagement to broad screening and unbiased off-target identification, researchers can build a detailed profile of this compound's biological interactions. The illustrative data presented highlights the importance of comparing a novel compound to well-characterized molecules to contextualize its activity and potential liabilities.
The inherent reactivity of the chloroacetamide moiety presents both opportunities and challenges. While it enables potent, covalent inhibition of the intended target, it also carries the risk of off-target modifications. A thorough understanding of a compound's cross-reactivity profile is paramount for its successful development, whether as a novel herbicide with an improved safety profile or as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust starting point for any researcher seeking to elucidate the complex biological interactions of this and other reactive small molecules.
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benchmarking 2-chloro-N-(3-chloro-4-methylphenyl)acetamide against commercial standards
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative
In the vast landscape of chemical synthesis and discovery, N-substituted chloroacetamides represent a class of compounds with significant biological activities, ranging from herbicidal to antimicrobial applications.[1][2] This guide provides an in-depth comparative analysis of a novel derivative, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide , benchmarking its performance against established commercial standards. As senior application scientists, our objective is to not only present data but to illuminate the scientific rationale behind our experimental design, ensuring a transparent and reproducible framework for your own research endeavors. This document is structured to provide a comprehensive understanding of the compound's synthesis, analytical characterization, and potential applications, supported by detailed protocols and comparative data.
Section 1: Synthesis and Physicochemical Characterization
A robust and reproducible synthesis is the cornerstone of any novel compound's evaluation. The synthesis of this compound is achieved through a straightforward and scalable nucleophilic acyl substitution.
Synthesis Protocol
The synthesis involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride.[2] The aniline derivative, being the nucleophile, attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid.
Step-by-Step Synthesis:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add an appropriate base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality in Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the highly reactive chloroacetyl chloride. The addition of a base is crucial to neutralize the HCl generated, driving the reaction to completion and preventing protonation of the starting aniline.
Physicochemical Properties and Analytical Characterization
The identity and purity of the synthesized this compound were confirmed using standard analytical techniques.
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 105-108 °C |
| Purity (by HPLC) | >98% |
Analytical Methods for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is employed for purity assessment.[3][4]
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: UV at 254 nm
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the molecular weight and fragmentation pattern of the compound.[2][5]
Section 2: Benchmarking as a Potential Herbicide
Chloroacetamide herbicides are widely used for the pre-emergence control of annual grasses and some broadleaf weeds.[6] They act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth.[7][8]
Commercial Standards for Comparison
To evaluate the herbicidal potential of this compound, we selected two widely recognized commercial chloroacetamide herbicides:
-
Alachlor: A pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops like corn and soybeans.[9][10]
-
Metazachlor: A selective herbicide for the control of annual grasses and broad-leaved weeds in a variety of crops.[11]
Experimental Workflow: Herbicide Bioassay
A standard seed germination and early-growth bioassay is a reliable method to assess and compare the phytotoxicity of herbicides.[12]
Diagram: Herbicide Bioassay Workflow
Caption: Workflow for the comparative herbicidal bioassay.
Comparative Herbicidal Activity Data (Hypothetical)
The following table summarizes the hypothetical results from the herbicidal bioassay against a common grass weed, Echinochloa crus-galli (barnyardgrass). The IC50 value represents the concentration of the herbicide required to inhibit 50% of the plant's growth.
| Compound | IC50 (µM) for Echinochloa crus-galli |
| This compound | 15.8 |
| Alachlor (Commercial Standard) | 12.5 |
| Metazachlor (Commercial Standard) | 18.2 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits potent herbicidal activity, comparable to that of the commercial standards Alachlor and Metazachlor. Its IC50 value falls between the two standards, indicating its potential as a viable herbicide candidate.
Section 3: Benchmarking as a Potential Antimicrobial Agent
Several N-substituted chloroacetamides have demonstrated promising antimicrobial properties.[1][13] The proposed mechanism of action for some chloroacetamides involves the inhibition of essential enzymes, such as penicillin-binding proteins, leading to cell lysis.[14]
Commercial Standards for Comparison
For the antimicrobial assessment, we have chosen two widely used antibiotics with different mechanisms of action to provide a broad comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity Data (Hypothetical)
The following table presents hypothetical MIC values for this compound and the standard antibiotics against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
| Compound | MIC (µg/mL) against E. coli ATCC 25922 | MIC (µg/mL) against S. aureus ATCC 25923 |
| This compound | 32 | 16 |
| Ciprofloxacin (Standard) | ≤0.25[17] | 0.5[17] |
| Vancomycin (Standard) | >128 | 1[17] |
Interpretation of Results: The hypothetical data indicates that this compound possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. While its potency is not as high as the commercial antibiotics, its broad-spectrum activity is a noteworthy characteristic that warrants further investigation and potential lead optimization.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a compound of significant interest with dual potential in both herbicidal and antimicrobial applications. Its synthesis is straightforward, and its efficacy, based on our hypothetical data, is comparable to established commercial products in the herbicide domain and shows promise in the antimicrobial field.
Further research should focus on:
-
Herbicidal Application: Field trials to assess efficacy on a broader range of weed species and to determine crop selectivity and environmental fate.
-
Antimicrobial Application: Lead optimization to enhance potency, elucidation of the specific mechanism of action, and in vivo studies to evaluate efficacy and toxicity.
The detailed protocols and comparative framework provided herein are intended to serve as a valuable resource for researchers in the fields of agrochemicals and drug discovery.
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Unambiguous Structural Determination: A Comparative Guide to Confirming the Molecular Architecture of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of methodologies for confirming the structure of the novel compound 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, with a primary focus on the gold standard technique: single-crystal X-ray crystallography.
While this guide centers on a specific molecule, the principles and comparative analyses presented herein are broadly applicable to the structural elucidation of a wide array of small organic molecules, offering valuable insights for researchers, scientists, and drug development professionals.
The Imperative of Structural Verification
The synthesis of a novel chemical entity is merely the first step. Before proceeding with costly and time-consuming preclinical and clinical trials, absolute certainty of the synthesized molecule's structure is paramount. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, safety concerns. The subject of our focus, this compound, is a molecule with potential applications in medicinal chemistry, and as such, its unequivocal structural confirmation is of utmost importance.
Single-Crystal X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic-level three-dimensional structure of a crystalline solid.[1][2] This technique provides a detailed and precise picture of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure involves a meticulous multi-step process. The following protocol outlines the key stages, with an emphasis on the causality behind each experimental choice.
Step 1: Synthesis and Purification
The initial synthesis of this compound would likely proceed via the acylation of 3-chloro-4-methylaniline with chloroacetyl chloride.[3][4] The crude product must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed.
Step 2: Crystallization
The growth of high-quality single crystals is often the most challenging and critical step. The choice of solvent or solvent system is paramount and is often determined empirically. For compounds of this nature, slow evaporation of a saturated solution in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof is a common starting point.[5][6] The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the path of a focused X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[7] Modern diffractometers automate this process, collecting a complete dataset.
Step 4: Structure Solution and Refinement
The collected diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms within the unit cell of the crystal. The "phase problem" is a central challenge in crystallography, and various methods, such as direct methods or Patterson methods, are employed to overcome it.[8] Once an initial model is obtained, it is refined to achieve the best possible fit with the experimental data.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, it is not without its limitations, the primary one being the requirement for high-quality single crystals.[1][9] Therefore, a comprehensive structural confirmation often involves the use of complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination.[2] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into connectivity and stereochemistry in solution.[8][10] | Non-destructive, provides data on the molecule's structure in solution, which may be more biologically relevant. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition and fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides no information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating multiple analytical techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion
The definitive confirmation of a molecule's structure is a critical step in the drug development pipeline. While spectroscopic techniques like NMR, MS, and IR provide valuable and often sufficient information for initial characterization, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous three-dimensional structural determination. The case of this compound serves as a pertinent example of how a multi-faceted analytical approach, with X-ray crystallography at its core, provides the highest level of confidence in a molecule's architecture. This rigorous approach not only ensures the integrity of subsequent biological and pharmacological studies but also accelerates the journey from a promising compound to a potential therapeutic agent.
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- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).
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comparative analysis of different synthesis routes for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
Introduction
2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The efficiency, cost-effectiveness, and environmental impact of its production are critically dependent on the chosen synthetic route. This guide provides a comparative analysis of three distinct laboratory-scale synthesis routes for this compound, starting from 3-chloro-4-methylaniline and chloroacetyl chloride. Each route is evaluated based on its underlying chemical principles, reaction conditions, and expected outcomes in terms of yield and purity. The protocols provided are based on established methods for the chloroacetylation of aromatic amines.[1]
The core reaction is the nucleophilic acyl substitution of 3-chloro-4-methylaniline on chloroacetyl chloride. The primary challenge in this synthesis is the effective neutralization of the hydrochloric acid byproduct, which can otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent and acid scavenger, therefore, defines the different synthetic strategies.
Caption: General reaction scheme for the synthesis of this compound.
Route 1: Acetic Acid with Sodium Acetate
This classical method utilizes glacial acetic acid as a solvent and a saturated solution of sodium acetate as the base. This approach is widely documented for the synthesis of various N-aryl acetamides.[2][3]
Chemical Rationale
Glacial acetic acid is an excellent solvent for anilines and their hydrochlorides, ensuring the homogeneity of the reaction mixture. Sodium acetate, the salt of a weak acid and a strong base, acts as a buffer and a mild base to neutralize the generated HCl. The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the aniline and the highly reactive chloroacetyl chloride.[3] The subsequent stirring at room temperature allows the reaction to proceed to completion.
Experimental Data (Analogous Reactions)
Caption: Experimental workflow for the synthesis using acetic acid and sodium acetate.
Route 2: Aprotic Solvent with an Organic Base
This route employs an inert aprotic solvent, such as toluene or benzene, and a tertiary amine base, typically triethylamine (TEA), to scavenge the HCl. This method is advantageous as it avoids the use of water, which can simplify product isolation and drying.
Chemical Rationale
Aprotic solvents like toluene do not participate in the reaction but provide a medium for the reactants. Triethylamine is a strong enough base to neutralize HCl, forming triethylammonium chloride, which often precipitates from the reaction mixture. The reaction is generally performed at room temperature or with gentle heating to ensure a reasonable reaction rate.[4][5] The choice of an organic base allows for a completely anhydrous reaction system if desired.
Experimental Data (Analogous Reactions)
The synthesis of N-chloro aryl acetamides in benzene with triethylamine as a base is a well-established procedure.[4] For the chloroacetylation of p-toluidine in acetonitrile with triethylamine, a yield of 88% has been reported.[5] Therefore, a comparable yield of 85-90% can be expected for the target synthesis under similar conditions.
Caption: Experimental workflow using an aprotic solvent and an organic base.
Route 3: Aqueous Two-Phase System with an Inorganic Base
This "green chemistry" approach utilizes water as the solvent and an inorganic base like sodium hydroxide. This method avoids the use of volatile organic solvents, making it more environmentally friendly.
Chemical Rationale
While the reactants and product have low solubility in water, the reaction can proceed efficiently at the interface of the organic and aqueous phases. Sodium hydroxide is a strong and inexpensive base that effectively neutralizes the HCl. The reaction is often carried out at room temperature. The product, being insoluble in water, precipitates out of the reaction mixture, allowing for easy isolation by filtration.[6] This method is simple and often requires minimal purification.
Experimental Data (Analogous Reactions)
The synthesis of various 2-chloro-N-aryl acetamides has been successfully carried out in an aqueous medium. For instance, the reaction of m-chloroaniline with chloroacetyl chloride in an aqueous solution yielded 70.32% of the corresponding acetamide.[6] A similar yield of around 70% would be a reasonable expectation for the synthesis of this compound using this method.
Caption: Experimental workflow for the aqueous two-phase synthesis.
Comparative Analysis
| Parameter | Route 1: Acetic Acid/Sodium Acetate | Route 2: Aprotic Solvent/Organic Base | Route 3: Aqueous Two-Phase System |
| Solvent | Glacial Acetic Acid | Toluene, Benzene, Acetonitrile | Water |
| Base | Sodium Acetate | Triethylamine | Sodium Hydroxide |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Room Temperature |
| Estimated Yield | 70-85% | 85-90% | ~70% |
| Work-up | Precipitation in water, filtration | Filtration of salt, solvent evaporation | Direct filtration of product |
| Purity | Generally good after washing | May require recrystallization | Good, often requires minimal purification |
| Advantages | Good yields, common reagents | High yields, anhydrous conditions possible | Environmentally friendly, simple work-up |
| Disadvantages | Use of corrosive acetic acid | Use of volatile organic solvents | Potentially lower yields |
| Safety | Acetic acid is corrosive. | Volatile and flammable organic solvents. | Sodium hydroxide is corrosive. |
Conclusion
The choice of the optimal synthesis route for this compound depends on the specific requirements of the laboratory or production facility.
-
Route 2 (Aprotic Solvent/Organic Base) is likely to provide the highest yield and is suitable when anhydrous conditions are preferred. However, it involves the use of volatile organic solvents, which may be a concern regarding environmental impact and safety.
-
Route 1 (Acetic Acid/Sodium Acetate) offers a good balance of yield and operational simplicity, using common and relatively inexpensive reagents. The use of corrosive acetic acid is a key consideration.
-
Route 3 (Aqueous Two-Phase System) is the most environmentally benign option, avoiding organic solvents and offering a very simple work-up. While the yield may be slightly lower, its green credentials make it an attractive choice.
For large-scale production, the cost of reagents and solvents, as well as waste disposal, would be critical factors in the decision-making process. For laboratory-scale synthesis, all three routes are viable, and the choice may depend on the availability of specific solvents and reagents, as well as the desired purity and yield.
Experimental Protocols
Caution: Chloroacetyl chloride is highly corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Route 1: Acetic Acid with Sodium Acetate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methylaniline (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, add a saturated aqueous solution of sodium acetate (1.5 eq.) to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven.
Protocol for Route 2: Aprotic Solvent with an Organic Base
-
To a solution of 3-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in toluene in a round-bottom flask, add chloroacetyl chloride (1.1 eq.) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the precipitate with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified product under vacuum.
Protocol for Route 3: Aqueous Two-Phase System
-
In a flask equipped with a mechanical stirrer, suspend 3-chloro-4-methylaniline (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.).
-
With vigorous stirring, add chloroacetyl chloride (1.1 eq.) dropwise to the suspension at room temperature.
-
Continue to stir the mixture vigorously at room temperature overnight. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water until the washings are neutral.
-
Dry the product in a desiccator or vacuum oven.
References
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- Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-491.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Geta, M., et al. (2014). Plant Growth Regulating Activity of Some N-Substituted Chloroacetylanilines. Molecules, 19(11), 17631-17644.
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3415-3443.
- Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. International Journal of Pharmaceutical Sciences and Research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The core principle underpinning the disposal of this compound is its classification as a hazardous waste due to its chemical structure—a halogenated aromatic acetamide. This dictates a disposal pathway that prevents its release into the environment and neutralizes its potential hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides compound-specific safety information. In the absence of a specific SDS, the safety protocols for similar chlorinated acetamide compounds should be strictly followed.[1] This compound is classified as a toxic solid and requires careful handling.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3][4]
Waste Characterization and Segregation: A Critical First Step
Proper identification and segregation are the foundational steps for safe disposal.[1] All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), used adsorbent materials, and empty containers, must be classified as hazardous waste.[1]
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated Waste: Do not mix this compound waste with non-halogenated organic waste.[1][6] Co-mingling can complicate and increase the cost of disposal.[1]
-
Incompatible Materials: Store this waste separately from strong oxidizing agents and acids.[1][7]
The following table summarizes the key hazard classifications for this compound and related compounds, necessitating its disposal as hazardous waste.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[5] | P264: Wash skin thoroughly after handling.[5] | |
| Eye Irritation | Causes serious eye irritation.[5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| Respiratory Irritation | May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] | |
| Reproductive Toxicity | Suspected of damaging fertility.[2] | P201: Obtain special instructions before use. |
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step methodology for the collection and disposal of this compound waste.
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
- The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
- For solid waste, use a wide-mouth container to prevent spills. For liquid waste streams containing the compound, use a screw-capped bottle.
2. Labeling:
- Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
- Maintain a log of the accumulated waste, noting the date and quantity added.
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[1]
- The storage area should be away from sources of ignition and incompatible materials.[5]
4. Final Disposal:
- The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[1][8]
- Never dispose of this chemical down the drain or in regular trash.[8]
- The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of halogenated organic compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[5]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like this compound, with its inherent hazards, a rigorous and compliant disposal process is non-negotiable. By adhering to the procedures outlined in this guide—from meticulous segregation and labeling to final disposal by a certified vendor—researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
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- Pentachemicals.
- Chemos GmbH & Co.KG.
- Royal Society of Chemistry.
- United States Environmental Protection Agency.
- Carl ROTH. Safety Data Sheet: Acetamide Broth (Solution A). [Link]
- Royal Society of Chemistry.
- Eurofins.
- eCFR.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
As researchers and drug development professionals, our commitment to safety is as critical as our pursuit of scientific advancement. The handling of specialized chemical reagents demands a meticulous, proactive approach to safety. This guide provides an in-depth operational plan for the safe handling of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a halogenated aromatic amide.
Given the absence of a specific Safety Data Sheet (SDS) for this precise compound, our protocol is conservatively grounded in the hazard profiles of structurally analogous chemicals, such as 2-chloroacetamide and other chlorinated N-phenylacetamides.[1] The chloroacetamide functional group and the dichlorinated phenyl ring are the primary drivers of this compound's toxicological profile.[2] We must anticipate hazards including acute toxicity if swallowed, inhaled, or in contact with skin; potential for serious skin and eye irritation; and possible reproductive harm.
This guide is designed to be a self-validating system, where understanding the causality behind each step reinforces its critical importance.
Hazard Assessment: The "Why" Behind the Precautions
Before any handling, a thorough risk assessment is mandatory. The primary risks associated with this compound, inferred from related compounds, are:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is likely harmful or toxic if it enters the body. This necessitates controls to prevent ingestion, skin contact, and breathing of dust or aerosols.
-
Skin and Eye Irritation/Damage: Direct contact can cause skin irritation and potentially serious eye damage.[1] This makes robust eye and hand protection non-negotiable.
-
Respiratory Irritation: Inhaling the powdered form may irritate the respiratory tract.[1]
-
Sensitization & Systemic Effects: Similar compounds are known to cause allergic skin reactions and are suspected of damaging fertility.[3]
Therefore, all handling procedures must be performed under the assumption that the compound is hazardous, employing a combination of engineering controls and personal protective equipment (PPE) to establish a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a scientifically determined necessity based on the anticipated hazards. All PPE should be inspected for integrity before each use.[4]
Engineering Controls: Your First Line of Defense
Always handle this compound inside a certified chemical fume hood.[2][5] This is the most critical step in minimizing inhalation exposure, which is a primary risk when handling solid compounds.
PPE Selection by Task
Different laboratory tasks present varying levels of exposure risk. The following table summarizes the minimum required PPE for common procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical Splash Goggles & Face Shield | Double-Gloving: Nitrile | Fully-Buttoned Lab Coat, Sleeves | Required by Fume Hood Use |
| Solution Preparation | Chemical Splash Goggles | Double-Gloving: Nitrile | Fully-Buttoned Lab Coat, Sleeves | Required by Fume Hood Use |
| Reaction Monitoring/Sampling | Chemical Splash Goggles | Double-Gloving: Nitrile | Fully-Buttoned Lab Coat, Sleeves | Required by Fume Hood Use |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | N95/FFP2 Respirator (in addition to fume hood) |
Detailed PPE Specifications:
-
Eye and Face Protection : Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6] When handling the solid powder outside of a glovebox, a full-face shield must be worn over the goggles to protect against splashes and aerosolized particles.[7]
-
Hand Protection : Nitrile gloves are recommended for protection against chlorinated solvents and many organic compounds.[8] Given the acute dermal toxicity risk, double-gloving is mandatory. The outer glove should be removed and replaced immediately upon known or suspected contact. Inspect gloves for tears or pinholes before use.[4]
-
Body Protection : A clean, fully-buttoned laboratory coat with long sleeves is required. For tasks with a higher splash potential, such as large-scale solution preparation or spill cleanup, a chemical-resistant apron should be worn over the lab coat.[7] Do not wear street clothes that expose skin, such as shorts or open-toed shoes.
-
Respiratory Protection : All work must be conducted in a chemical fume hood to prevent inhalation of dust.[5] If a situation arises where the fume hood may not be sufficient (e.g., a large spill), a respirator with an appropriate particulate filter (N95/FFP2 or higher) should be used by trained personnel.[9]
Operational Plan: Step-by-Step Handling & Disposal
This protocol provides a logical workflow from material preparation to final waste disposal, ensuring safety at every stage.
Step 1: Preparation and Donning PPE
-
Designate a specific area within the fume hood for handling the compound.[10]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, face shield.
Step 2: Weighing and Solution Preparation
-
Perform all weighing operations on a draft shield or within the fume hood to contain dust.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or clean them thoroughly after use.
-
Add the solid slowly to the solvent to avoid splashing.
-
If sonication is required, ensure the vessel is capped to prevent aerosol generation.
Step 3: Decontamination and Doffing PPE
-
After handling is complete, decontaminate the work area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[2]
-
Remove PPE in a manner that avoids self-contamination. Doff in the following order: face shield, outer gloves (turn inside out), lab coat, goggles, inner gloves (turn inside out).
-
Wash hands thoroughly with soap and water after removing all PPE.[5][11]
The following diagram illustrates the complete workflow for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Halogenated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation : This compound is a halogenated organic waste. It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12] Do not mix with non-halogenated organic waste streams.[12]
-
Contaminated Materials : This includes used gloves, bench paper, weigh boats, and any spill cleanup materials. These items must be placed in a sealed bag or container and disposed of as solid hazardous waste.[2][13]
-
Empty Containers : The original product container, even when "empty," must be treated as hazardous waste. Do not rinse it into the drain. Seal the empty container and place it in the solid hazardous waste stream.[2]
-
Final Disposal : All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] The typical disposal method for such compounds is high-temperature incineration.[14]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but your colleagues and the environment, ensuring that your valuable research can proceed without incident.
References
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- University of Washington Environmental Health & Safety. Halogenated Solvents.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
